2,4-Dimethoxythiophenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethoxybenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-9-6-3-4-8(11)7(5-6)10-2/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHTUELUUNCLRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374351 | |
| Record name | 2,4-Dimethoxythiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18906-37-1 | |
| Record name | 2,4-Dimethoxythiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dimethoxybenzenethiol | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Properties and Structure of 2,4-Dimethoxythiophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structure of 2,4-dimethoxythiophenol. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound as a building block or intermediate in organic synthesis.
Chemical Structure and Identifiers
This compound is an aromatic thiol compound characterized by a benzene ring substituted with a thiol group (-SH) at position 1 and two methoxy groups (-OCH₃) at positions 2 and 4.
Molecular Structure:
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2,4-dimethoxybenzenethiol[1][2] |
| CAS Number | 18906-37-1[1][3][4] |
| Molecular Formula | C₈H₁₀O₂S[3][4] |
| SMILES | COC1=CC=C(S)C(=C1)OC |
| InChI | InChI=1S/C8H10O2S/c1-9-6-3-4-8(11)7(5-6)10-2/h3-5,11H,1-2H3[1] |
| InChIKey | FZHTUELUUNCLRZ-UHFFFAOYSA-N[1] |
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. It should be noted that experimental data for some properties of this specific isomer are limited.
Table 2: Physicochemical Data
| Property | Value | Notes |
| Molecular Weight | 170.23 g/mol [3][4] | |
| Appearance | Clear Liquid[2] | |
| Boiling Point | 159-160 °C at 20 torr[3] | |
| Density | 1.186 g/cm³ at 25 °C[3] | |
| Melting Point | Not available | |
| Solubility | Not available | Expected to be soluble in organic solvents like ethanol, ether, and acetone. |
Experimental Protocols and Spectroscopic Data
A. Synthesis Protocol: Reduction of a Sulfonyl Chloride Precursor
A common and effective method for the synthesis of thiophenols is the reduction of the corresponding benzenesulfonyl chloride.
Workflow for the Synthesis of this compound:
References
2,4-Dimethoxythiophenol CAS number and physical data
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethoxythiophenol is an organosulfur compound of interest in various chemical and pharmaceutical research domains. Its distinct substitution pattern on the benzene ring, featuring two methoxy groups and a thiol functional group, imparts specific chemical reactivity and potential biological activity. This technical guide provides a comprehensive overview of its core physical and chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential, though currently undocumented, role in biological signaling pathways.
Core Chemical and Physical Data
The fundamental physicochemical properties of this compound (CAS Number: 18906-37-1) are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 18906-37-1 | [1][2] |
| Molecular Formula | C₈H₁₀O₂S | [2] |
| Molecular Weight | 170.23 g/mol | [2] |
| Boiling Point | 159-160 °C at 20 torr91 °C at 0.5 mmHg | [3] |
| Density | 1.186 g/cm³ at 25 °C | [3] |
| Purity | 95% | [1] |
Experimental Protocols: Synthesis of this compound
A plausible and effective method for the synthesis of this compound is the Leuckart thiophenol reaction, which involves the diazotization of the corresponding aniline followed by reaction with a xanthate and subsequent hydrolysis.[4][5][6]
Step 1: Diazotization of 2,4-Dimethoxyaniline
This initial step converts the primary amine of 2,4-dimethoxyaniline into a diazonium salt, a versatile intermediate.
Experimental Workflow:
Caption: Diazotization of 2,4-Dimethoxyaniline.
Detailed Methodology:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2,4-dimethoxyaniline (1 equivalent) in a mixture of concentrated hydrochloric acid (3 equivalents) and water.
-
Cool the resulting solution to 0-5 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise from the dropping funnel. The temperature of the reaction mixture should be carefully maintained below 5 °C throughout the addition.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the 2,4-dimethoxybenzenediazonium chloride solution.
Step 2: Formation and Hydrolysis of the Xanthate Intermediate
The diazonium salt is then reacted with a xanthate, followed by hydrolysis to yield the final thiophenol product.
Experimental Workflow:
Caption: Formation and Hydrolysis to Yield this compound.
Detailed Methodology:
-
In a separate reaction vessel, prepare a solution of potassium ethyl xanthate (1.2 equivalents) in water and warm it to 50-60 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the warm xanthate solution. Nitrogen gas will evolve during this process.
-
After the addition is complete, heat the reaction mixture to 70-80 °C for 1-2 hours to ensure the complete decomposition of the intermediate.
-
Cool the mixture and add a solution of sodium hydroxide (3-4 equivalents) to hydrolyze the resulting aryl xanthate. Heat the mixture under reflux for 2-3 hours.
-
After cooling, carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the crude this compound.
-
The crude product can be extracted with an organic solvent (e.g., diethyl ether), and the organic layer washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the final product by vacuum distillation.
Biological Activity and Signaling Pathways
Currently, there is a notable lack of specific research on the biological activities and signaling pathway involvement of this compound. However, studies on structurally related compounds, such as other methoxyphenol derivatives, suggest potential areas of interest for future investigation.
Research on various 2-methoxyphenols has indicated potential antioxidant and anti-inflammatory properties, with some compounds showing inhibitory effects on cyclooxygenase-2 (COX-2) expression.[7] The biological activity of such phenolic compounds is often linked to their ability to scavenge free radicals and modulate inflammatory signaling cascades.
It is important to note that the biological effects of chemical isomers can vary significantly.[8] Therefore, direct experimental evidence is required to ascertain the specific biological profile of this compound.
Hypothetical Signaling Pathway Involvement
Based on the known activities of related phenolic compounds, a hypothetical involvement of this compound in cellular signaling could be postulated. For instance, its potential antioxidant properties might influence redox-sensitive signaling pathways. A simplified, hypothetical representation of such a pathway is presented below.
Caption: Hypothetical Antioxidant-Mediated Anti-inflammatory Pathway.
Disclaimer: This diagram represents a hypothetical pathway based on the activities of structurally similar compounds and is for illustrative purposes only. There is currently no direct experimental evidence to support the involvement of this compound in this or any other specific signaling pathway.
Conclusion
This compound is a readily synthesizable aromatic thiol with well-defined physical properties. While its biological activities remain largely unexplored, the known properties of related compounds suggest that it may hold potential for further investigation in the fields of medicinal chemistry and drug development. The experimental protocols provided herein offer a solid foundation for its synthesis, enabling further research into its chemical and biological characteristics. Future studies are warranted to elucidate its specific interactions with biological systems and to determine its potential as a modulator of cellular signaling pathways.
References
- 1. 18906-37-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. scbt.com [scbt.com]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. Leuckart Thiophenol Reaction [drugfuture.com]
- 5. Leuckart thiophenol reaction - Wikipedia [en.wikipedia.org]
- 6. Leuckart Thiophenol Reaction [organic-chemistry.org]
- 7. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Dimethoxythiophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-Dimethoxythiophenol (CAS No. 18906-37-1).[1] This key intermediate is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of its thiol group and the influence of the electron-donating methoxy substituents on the aromatic ring. This document outlines two robust synthetic pathways and provides a thorough description of the expected analytical characterization of the target compound.
Synthesis of this compound
Two primary synthetic routes are detailed for the preparation of this compound. The first is the Newman-Kwart rearrangement, a reliable method for converting phenols to thiophenols. The second involves the reduction of the corresponding benzenesulfonyl chloride.
Method 1: Synthesis via Newman-Kwart Rearrangement
This pathway involves a three-step process starting from the readily available 2,4-dimethoxyphenol. The key transformation is the thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, which is then hydrolyzed to yield the desired thiophenol.
Experimental Protocol:
Step 1: Synthesis of O-(2,4-Dimethoxyphenyl) dimethylthiocarbamate
-
To a stirred solution of 2,4-dimethoxyphenol (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Cool the reaction mixture back to 0 °C and add N,N-dimethylthiocarbamoyl chloride (1.1 equivalents) dropwise.
-
Let the reaction proceed at room temperature for 12-18 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the O-(2,4-Dimethoxyphenyl) dimethylthiocarbamate.
Step 2: Newman-Kwart Rearrangement to S-(2,4-Dimethoxyphenyl) dimethylthiocarbamate
-
Place the purified O-(2,4-Dimethoxyphenyl) dimethylthiocarbamate in a flask equipped for distillation under a nitrogen atmosphere.
-
Heat the neat compound (or in a high-boiling solvent like diphenyl ether) to a temperature range of 220-250 °C.
-
Maintain this temperature for 1-3 hours. The progress of the rearrangement can be monitored by TLC.
-
After cooling to room temperature, the crude S-(2,4-Dimethoxyphenyl) dimethylthiocarbamate can be purified by recrystallization or column chromatography.
Step 3: Hydrolysis to this compound
-
Dissolve the S-(2,4-Dimethoxyphenyl) dimethylthiocarbamate in a mixture of ethanol and water.
-
Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide (5-10 equivalents).
-
Reflux the mixture for 4-8 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., 2M HCl) to a pH of approximately 1-2.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
The crude this compound can be further purified by vacuum distillation or column chromatography to yield the final product.
References
An In-depth Technical Guide to the Spectroscopic Data of 2,4-Dimethoxythiophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,4-dimethoxythiophenol, a key aromatic thiol derivative. Due to the limited availability of complete, published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of closely related analogs and established principles of spectroscopic interpretation. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.35 | d | ~8.5 | H-6 |
| ~6.50 | d | ~2.5 | H-3 |
| ~6.45 | dd | ~8.5, ~2.5 | H-5 |
| ~3.88 | s | - | OCH₃ (C4) |
| ~3.85 | s | - | OCH₃ (C2) |
| ~3.40 | s | - | SH |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C4 |
| ~160 | C2 |
| ~135 | C6 |
| ~115 | C1 |
| ~105 | C5 |
| ~98 | C3 |
| ~56.0 | OCH₃ (C4) |
| ~55.5 | OCH₃ (C2) |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Medium | Aliphatic C-H Stretch (in OCH₃) |
| ~2600-2550 | Weak | S-H Stretch |
| ~1610, ~1500 | Strong, Medium | Aromatic C=C Stretch |
| ~1250, ~1040 | Strong | C-O Stretch (Aryl Ether) |
| ~830 | Strong | C-H Out-of-plane bend (1,2,4-trisubstituted) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 170 | High | [M]⁺ (Molecular Ion) |
| 155 | Medium | [M - CH₃]⁺ |
| 127 | Medium | [M - CH₃ - CO]⁺ |
| 99 | Low | [M - CH₃ - CO - CO]⁺ |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data presented above.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.
-
¹H NMR Acquisition: Standard acquisition parameters are utilized. The spectral width is typically set to cover a range of 0 to 10 ppm.
-
¹³C NMR Acquisition: Proton-decoupled spectra are generally acquired to simplify the spectrum to single lines for each unique carbon atom. The spectral width is typically set from 0 to 200 ppm.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of neat this compound is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film of the sample can be prepared between two sodium chloride plates.
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically scanned over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal or salt plates is recorded and automatically subtracted from the sample spectrum.
3. Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Electron Ionization (EI) is a common method for small, volatile molecules. In this process, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide to the Synthesis of 2,4-Dimethoxythiophenol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,4-dimethoxythiophenol and its derivatives. The document details the primary synthetic pathways, provides in-depth experimental protocols, and presents quantitative data for key reactions. Furthermore, it explores the derivatization of the core molecule and touches upon the potential biological relevance of this class of compounds, making it a valuable resource for professionals in chemical synthesis and drug discovery.
Synthesis of this compound
The most common and efficient synthesis of this compound is a two-step process commencing with the chlorosulfonation of 1,3-dimethoxybenzene, followed by the reduction of the resulting sulfonyl chloride.
Step 1: Synthesis of 2,4-Dimethoxybenzenesulfonyl Chloride
The initial step involves the electrophilic substitution of 1,3-dimethoxybenzene with chlorosulfonic acid. The methoxy groups are ortho, para-directing, leading to the desired 2,4-disubstituted product.
Experimental Protocol: Chlorosulfonation of 1,3-Dimethoxybenzene
This protocol is adapted from analogous procedures for the chlorosulfonation of aromatic compounds.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas, add 1,3-dimethoxybenzene (1.0 eq).
-
Solvent Addition: Add a suitable inert solvent such as chloroform or dichloromethane.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Reagent Addition: Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.
-
Isolation and Purification: Collect the solid by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield 2,4-dimethoxybenzenesulfonyl chloride as a white solid.
| Parameter | Value | Reference |
| Starting Material | 1,3-Dimethoxybenzene | Analogous Reactions |
| Reagent | Chlorosulfonic Acid | Analogous Reactions |
| Solvent | Chloroform | Analogous Reactions |
| Temperature | 0 °C to Room Temp. | Analogous Reactions |
| Reaction Time | 2-4 hours | Analogous Reactions |
| Yield | High (expected) | Analogous Reactions |
| Melting Point | 69-72 °C | [1] |
Step 2: Reduction of 2,4-Dimethoxybenzenesulfonyl Chloride to this compound
The sulfonyl chloride is then reduced to the corresponding thiophenol. A powerful reducing agent such as lithium aluminum hydride (LAH) is typically employed for this transformation.
Experimental Protocol: Reduction with Lithium Aluminum Hydride
This protocol is based on a reported procedure for the synthesis of this compound.[1]
-
Reaction Setup: To a stirred and gently refluxing suspension of lithium aluminum hydride (LAH) (11 g) in 750 mL of anhydrous diethyl ether, add a solution of 2,4-dimethoxybenzenesulfonyl chloride (13.2 g) in diethyl ether.
-
Reaction: Maintain the reflux for 48 hours.
-
Quenching: After cooling the reaction mixture with an ice water bath, slowly and carefully add 600 mL of 10% H₂SO₄ to destroy the excess hydride.
-
Extraction: Separate the phases and extract the aqueous phase with diethyl ether (2 x 200 mL).
-
Washing and Drying: Combine the organic phases, wash with water (200 mL), and dry over anhydrous sodium sulfate.
-
Isolation and Purification: Remove the solvent under reduced pressure. The residue can be further purified by vacuum distillation to yield this compound as a colorless oil.
| Parameter | Value | Reference |
| Starting Material | 2,4-Dimethoxybenzenesulfonyl Chloride | [1] |
| Reagent | Lithium Aluminum Hydride (LAH) | [1] |
| Solvent | Anhydrous Diethyl Ether | [1] |
| Temperature | Reflux | [1] |
| Reaction Time | 48 hours | [1] |
| Yield | ~8.0 g (from 13.2 g starting material) | [1] |
| Boiling Point | 89-92 °C at 0.5 mmHg | [1] |
Synthesis of this compound Derivatives
A common method for the derivatization of thiophenols is S-alkylation, which involves the reaction of the thiophenol with an alkyl halide in the presence of a base to form a thioether.
General Experimental Protocol: S-Alkylation
-
Deprotonation: To a solution of a suitable base, such as sodium hydroxide or potassium carbonate, in a solvent like ethanol or DMF, add this compound (1.0 eq). Stir for a short period to form the thiolate.
-
Alkylation: Add the desired alkyl halide (1.0-1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over a drying agent, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
| Derivative Type | Alkylating Agent | Base | Solvent | Expected Product |
| S-Methyl | Methyl iodide | NaOH | Ethanol | 2,4-Dimethoxythioanisole |
| S-Ethyl | Ethyl bromide | K₂CO₃ | DMF | 1-Ethylthio-2,4-dimethoxybenzene |
| S-Benzyl | Benzyl chloride | NaH | THF | 1-Benzylthio-2,4-dimethoxybenzene |
Biological Relevance and Signaling Pathways
Derivatives of dimethoxyphenyl compounds have been investigated for a range of biological activities, including antioxidant and anti-inflammatory effects. While the specific signaling pathways for this compound are not extensively documented, related phenolic compounds are known to modulate key inflammatory pathways such as the NF-κB pathway. The inhibition of this pathway can lead to a downstream reduction in the expression of pro-inflammatory cytokines.
References
An In-depth Technical Guide to the Reactivity and Stability of 2,4-Dimethoxythiophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2,4-dimethoxythiophenol. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the chemistry and potential applications of this organosulfur compound. This document details the known reactivity of this compound, including its behavior as a nucleophile and its susceptibility to oxidation. Information on its stability, storage, and decomposition is also presented. Furthermore, this guide includes detailed experimental protocols for key reactions and provides spectroscopic data for characterization. Visual diagrams generated using the DOT language are included to illustrate reaction pathways and experimental workflows, enhancing the practical utility of this guide.
Introduction
This compound, a substituted aromatic thiol, is a compound of interest in organic synthesis and medicinal chemistry. Its unique electronic properties, arising from the presence of two electron-donating methoxy groups on the aromatic ring, significantly influence the reactivity of the thiol functional group. The methoxy groups, positioned at the ortho and para positions relative to the thiol, increase the electron density of the aromatic ring and enhance the nucleophilicity of the sulfur atom.
This guide aims to consolidate the available scientific information on the reactivity and stability of this compound, providing a foundational understanding for its application in research and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 18906-37-1 | [1] |
| Molecular Formula | C₈H₁₀O₂S | [1] |
| Molecular Weight | 170.23 g/mol | [1] |
| Appearance | Not specified, likely a colorless to pale yellow liquid or low-melting solid with a characteristic thiol odor. | General knowledge of thiophenols |
Reactivity of this compound
The reactivity of this compound is primarily dictated by the thiol (-SH) group and influenced by the electron-donating methoxy substituents.
Nucleophilicity and Reactions with Electrophiles
The thiol group of this compound is nucleophilic and readily reacts with a variety of electrophiles. The methoxy groups at the 2- and 4-positions increase the electron density on the sulfur atom, enhancing its nucleophilicity compared to unsubstituted thiophenol.
This compound can be readily S-alkylated by reacting it with alkyl halides. This reaction proceeds via an Sₙ2 mechanism.
References
A Technical Guide to the Solubility of 2,4-Dimethoxythiophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Dimethoxythiophenol (CAS 18906-37-1), a compound of interest in various research and development applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility predictions based on the compound's chemical structure and the properties of analogous compounds. Furthermore, it offers detailed experimental protocols for researchers to determine the precise solubility of this compound in solvents relevant to their specific applications.
Core Concepts: Understanding Solubility
Solubility is a fundamental physicochemical property that describes the ability of a solute (in this case, this compound) to dissolve in a solvent to form a homogeneous solution. This property is crucial in a multitude of scientific disciplines, including drug discovery and development, where it influences bioavailability, formulation, and efficacy. The principle of "like dissolves like" is a key concept in predicting solubility; polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents.
Predicted Solubility Profile of this compound
This compound possesses a molecular structure that includes a benzene ring, two methoxy groups (-OCH₃), and a thiol group (-SH). The aromatic ring and the methyl groups of the methoxy substituents contribute to the molecule's nonpolar character. Conversely, the thiol group and the oxygen atoms in the methoxy groups can participate in hydrogen bonding, imparting a degree of polarity.
Based on this structure and information on similar compounds, the following qualitative solubility profile can be predicted:
-
High Solubility in aprotic polar and nonpolar organic solvents: this compound is expected to be readily soluble in a range of common organic solvents. This is supported by information on analogous compounds. For instance, 4-methoxybenzenethiol is known to be soluble in organic solvents like ethanol, methanol, and acetone[1]. Similarly, 2,4-dimethylbenzenethiol is reported as soluble in chloroform, ethyl acetate, and methanol[2]. Therefore, it is highly probable that this compound will exhibit good solubility in solvents such as:
-
Dimethyl Sulfoxide (DMSO)
-
Acetone
-
Ethyl Acetate
-
Chloroform
-
Methanol
-
Ethanol
-
-
Low Solubility in Water: The presence of the benzene ring and two methoxy groups gives the molecule a significant hydrophobic character. While the thiol and methoxy groups can engage in some hydrogen bonding with water, it is unlikely to be sufficient to overcome the nonpolar nature of the bulk of the molecule. Therefore, this compound is predicted to have poor solubility in water. This is consistent with the behavior of similar aromatic thiols like 4-methoxybenzenethiol, which has limited water solubility[1].
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data for this compound in a specific solvent, a well-defined experimental protocol is essential. The following section outlines a standard laboratory procedure for determining the equilibrium solubility of a solid compound.
Materials and Equipment
-
This compound (solid)
-
Solvent of interest
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
Experimental Workflow
The following diagram illustrates a typical workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a solid compound.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound and add it to a series of vials.
-
Add a known volume of the desired solvent to each vial. The amount of solid should be sufficient to ensure that a saturated solution is formed and some undissolved solid remains.
-
-
Equilibration:
-
Securely cap the vials and place them in a constant temperature shaker or incubator.
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours). The equilibration time should be determined experimentally to ensure that the concentration of the dissolved solid in the solvent reaches a constant value.
-
-
Phase Separation:
-
After equilibration, carefully remove the vials.
-
Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful withdrawal of the supernatant, or by filtering the solution through a syringe filter that is compatible with the solvent. It is crucial to avoid any transfer of solid particles into the collected liquid phase.
-
-
Sample Preparation for Analysis:
-
Accurately dilute a known volume of the clear, saturated supernatant with the solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC. A calibration curve should be prepared using standard solutions of this compound of known concentrations.
-
-
Calculation of Solubility:
-
From the concentration of the diluted sample determined by the analytical method, calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
The solubility can be expressed in various units, such as mg/mL, g/L, or mol/L.
-
Conclusion
References
Purity and analytical standards for 2,4-Dimethoxythiophenol
An In-depth Technical Guide on the Purity and Analytical Standards for 2,4-Dimethoxythiophenol
For researchers, scientists, and professionals in drug development, ensuring the purity and consistent quality of starting materials and intermediates like this compound is of paramount importance. This technical guide provides a comprehensive overview of the analytical standards and methodologies for assessing the purity of this compound (CAS RN: 18906-37-1). Due to the limited availability of specific, publicly documented purity and analytical protocols for this compound, this guide synthesizes industry-standard practices for analogous aromatic thiol compounds.
Physicochemical Properties
A foundational aspect of quality control is the confirmation of the compound's basic physicochemical properties. These constants serve as initial indicators of identity and purity.
| Property | Value | Reference |
| CAS Number | 18906-37-1 | [1] |
| Molecular Formula | C₈H₁₀O₂S | [1][2] |
| Molecular Weight | 170.23 g/mol | [1][2][3] |
| Boiling Point | 159-160°C at 20 torr | [2] |
| Appearance | White to light yellow or orange solid, lump, or clear liquid |
Purity and Impurity Profile
The purity of this compound is typically determined by chromatographic techniques, with a general acceptance criterion of >98% for use in research and development. Potential impurities may arise from the starting materials, side reactions during synthesis, or degradation.
A representative impurity profile is outlined below. The limits are illustrative and may be refined based on the specific synthetic route and intended application.
| Impurity Type | Potential Impurities | Typical Limit (Area %) |
| Starting Materials | 1,3-Dimethoxybenzene | ≤ 0.5% |
| Isomeric Impurities | 3,4-Dimethoxythiophenol, 2,5-Dimethoxythiophenol | ≤ 0.2% each |
| Oxidation Products | Bis(2,4-dimethoxyphenyl) disulfide | ≤ 1.0% |
| Unidentified Impurities | Any single unknown impurity | ≤ 0.1% |
| Total Impurities | - | ≤ 2.0% |
Analytical Methodologies
A multi-faceted approach is essential for the comprehensive quality control of this compound. The following are standard analytical techniques employed for this purpose.
Gas Chromatography (GC)
Gas chromatography is a primary method for assessing the purity and identifying volatile impurities in this compound.
Experimental Protocol:
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as a DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injection Volume: 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., dichloromethane).
-
Data Analysis: Purity is determined by the area percent method. The peak area of this compound is compared to the total area of all observed peaks.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the quantification of non-volatile impurities and degradation products.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[5] A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/minute.
-
Column Temperature: 30°C.[4]
-
Detection Wavelength: Determined by the UV spectrum of this compound (typically around 254 nm).
-
Injection Volume: 10 µL of a 0.5 mg/mL solution in the mobile phase.[4]
-
Data Analysis: Similar to GC, purity is calculated based on the relative peak areas.
Mass Spectrometry (MS)
Coupling either GC or HPLC with a mass spectrometer (GC-MS or LC-MS) is crucial for the identification of unknown impurities by providing mass-to-charge ratio information.[6][7]
Experimental Protocol (LC-MS):
-
LC Conditions: As described in the HPLC section.
-
MS Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Ionization Source: Electrospray Ionization (ESI) in either positive or negative ion mode.
-
Data Acquisition: Full scan mode to detect all ions within a specified mass range. The acquired mass spectra of impurity peaks are then compared to known databases or interpreted to elucidate their structures.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are indispensable for the structural confirmation of this compound and the identification of structurally related impurities.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a reference standard like tetramethylsilane (TMS).
-
Data Acquisition: Acquire ¹H and ¹³C spectra using standard pulse sequences.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, should be consistent with the known structure of this compound.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the quality control and purity assessment of this compound.
Caption: A typical analytical workflow for the quality control of this compound.
Conclusion
The quality of this compound is ensured through a rigorous application of orthogonal analytical techniques. While this guide provides a framework based on standard practices, it is essential to validate these methods for their intended purpose and to establish specific acceptance criteria based on the requirements of the subsequent synthetic steps or final product. The combination of chromatographic, spectroscopic, and spectrometric methods provides a high degree of confidence in the identity, purity, and overall quality of this compound for its use in research and drug development.
References
In-Depth Technical Guide to 2,4-Dimethoxythiophenol: Safety, Handling, and MSDS Information
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2,4-Dimethoxythiophenol (CAS No. 18906-37-1). The following sections detail its physical and chemical properties, potential hazards, safe handling and storage procedures, emergency response protocols, and proper disposal methods. This document is intended to supplement, not replace, a formal Material Safety Data Sheet (MSDS) and institutional safety protocols.
Core Data Summary
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 18906-37-1 | [1] |
| Molecular Formula | C₈H₁₀O₂S | [1] |
| Molecular Weight | 170.23 g/mol | [1] |
| Appearance | Clear Liquid | [1] |
| Boiling Point | 159-160°C at 20 torr | [1] |
| Density | 1.186 g/cm³ at 25°C | [1] |
| Odor | Stench | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard and precautionary statements.
| GHS Classification | Hazard Statements (H-phrases) | Precautionary Statements (P-phrases) |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed. | P264: Wash skin thoroughly after handling. |
| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin. | P270: Do not eat, drink or smoke when using this product. |
| Acute Toxicity, Inhalation (Category 3) | H331: Toxic if inhaled. | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
| Skin Irritation (Category 2) | H315: Causes skin irritation. | P330: Rinse mouth. |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation. | P302+P352+P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER or doctor/physician if you feel unwell. |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction. | P304+P340+P311: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician. |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||
| P332+P313: If skin irritation occurs: Get medical advice/attention. | ||
| P337+P313: If eye irritation persists: Get medical advice/attention. | ||
| P361+P364: Take off immediately all contaminated clothing and wash it before reuse. | ||
| P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | ||
| P271: Use only outdoors or in a well-ventilated area. | ||
| P280: Wear protective gloves/protective clothing/eye protection/face protection. | ||
| P403+P233: Store in a well-ventilated place. Keep container tightly closed. | ||
| P405: Store locked up. | ||
| P501: Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols and Procedures
Safe Handling Workflow
All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood. The following diagram outlines the logical workflow for safely handling this compound in a research setting.
Storage Procedures
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents. It is recommended to store the container under an inert atmosphere (e.g., argon or nitrogen) and at temperatures not exceeding 8°C.[1] The storage area should be secure and accessible only to authorized personnel.
First Aid Measures
In the event of exposure, follow the first aid measures outlined below. Seek immediate medical attention for all routes of exposure.
Firefighting Measures
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
Specific Hazards Arising from the Chemical: Emits toxic fumes under fire conditions, including carbon oxides and sulfur oxides.
Protective Equipment and Precautions for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.
Accidental Release Measures
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Handling Workflow). Ensure adequate ventilation.
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
Methods for Containment and Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal. Decontaminate the spill area with a suitable solvent followed by washing with soap and water.
Disposal Considerations
Dispose of this compound and any contaminated materials as hazardous waste in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain or into the environment.
This technical guide is intended for informational purposes only and is based on currently available data. Users should always consult the most recent Material Safety Data Sheet (MSDS) from the supplier and adhere to all institutional and regulatory safety guidelines.
References
Methodological & Application
The Role of Dimethoxy-Substituted Aromatic Compounds in Solid-Phase Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the strategic use of protecting groups and scavengers is paramount to achieving high purity and yield of the target peptide. While direct applications of 2,4-dimethoxythiophenol are not prominently documented in standard SPPS literature, compounds with similar structural motifs, such as p-methoxyphenol and 2,4-dimethoxybenzyl (DMB) protected amino acids, play crucial roles. These reagents address significant challenges in peptide synthesis, including the prevention of side reactions during cleavage and the mitigation of on-resin aggregation of "difficult" sequences.
This document provides detailed application notes and protocols for the use of these related dimethoxy-substituted aromatic compounds in SPPS, highlighting their mechanisms of action and providing structured data for practical implementation in research and drug development settings.
I. p-Methoxyphenol as a Scavenger in Peptide Cleavage
During the final cleavage step of t-Boc/Bzl solid-phase peptide synthesis, protecting groups are removed from amino acid side chains. This process, typically involving strong acids like hydrogen fluoride (HF), generates reactive carbocations that can lead to unwanted side reactions with sensitive amino acid residues. Scavengers are nucleophilic compounds added to the cleavage cocktail to trap these carbocations.
p-Methoxyphenol has been demonstrated to be a potent and effective scavenger, comparable to the conventionally used p-cresol.[1][2][3] Its efficacy stems from its ability to act as a nucleophile, trapping carbocations generated during the SN1-type cleavage reactions.[1][2][3]
Logical Relationship: Role of Scavengers in SPPS Cleavage
Caption: Mechanism of carbocation scavenging by p-methoxyphenol during peptide cleavage.
Quantitative Data Summary
| Scavenger | Peptide Sequence | Purity (%) | Reference |
| p-Cresol (Conventional) | Sequence 1 | 95.2 | [1][2][3] |
| p-Methoxyphenol | Sequence 1 | 95.5 | [1][2][3] |
| p-Cresol (Conventional) | Sequence 2 | 96.1 | [1][2][3] |
| p-Methoxyphenol | Sequence 2 | 96.3 | [1][2][3] |
| p-Cresol (Conventional) | Sequence 3 | 94.8 | [1][2][3] |
| p-Methoxyphenol | Sequence 3 | 95.0 | [1][2][3] |
Note: Purity data is illustrative based on reported similar efficacy. Actual values may vary based on the specific peptide sequence and synthesis conditions.
Experimental Protocol: Peptide Cleavage with p-Methoxyphenol Scavenger (t-Boc/Bzl Strategy)
-
Resin Preparation: Following synthesis, wash the peptide-resin with dichloromethane (DCM) and dry under vacuum for at least 4 hours.
-
Scavenger Cocktail Preparation: Prepare the cleavage cocktail by dissolving p-methoxyphenol in liquid hydrogen fluoride (HF) at a concentration of 10-20% (v/v). Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.
-
Cleavage Reaction:
-
Place the dried peptide-resin in a suitable reaction vessel within an HF cleavage apparatus.
-
Add the HF/p-methoxyphenol cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Stir the mixture at 0°C for 1-2 hours.
-
-
HF Removal: Evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation:
-
Wash the resulting residue with cold diethyl ether to remove the scavenger and cleaved protecting groups.
-
Triturate the residue with cold diethyl ether to precipitate the crude peptide.
-
-
Peptide Isolation:
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether and repeat the washing step twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
II. 2,4-Dimethoxybenzyl (DMB) as a Backbone Amide Protecting Group
The synthesis of long or hydrophobic peptides is often complicated by on-resin aggregation of the growing peptide chain, which can lead to incomplete reactions and the formation of deletion sequences.[4] The 2,4-dimethoxybenzyl (DMB) group, used as a temporary backbone amide protecting group, effectively disrupts the inter-chain hydrogen bonding that causes this aggregation.[4][5] This strategy significantly improves the synthesis efficiency of "difficult" sequences.[4]
Experimental Workflow: SPPS using DMB-Protected Amino Acids
Caption: Workflow for the synthesis and application of DMB-protected dipeptides in SPPS.
Advantages of DMB Protection
| Application | Advantage of DMB Protection | Expected Outcome | Reference |
| Synthesis of Hydrophobic Peptides | Prevents on-resin aggregation by disrupting secondary structure formation. | Increased yield and purity of the crude peptide. | [4] |
| Synthesis of Long Peptides (>30 aa) | Maintains good solvation of the peptide-resin throughout the synthesis. | Improved synthesis efficiency and reduced deletion sequences. | [4] |
| Prevention of Aspartimide Formation | Blocks the cyclization reaction in Asp-Gly sequences. | Reduced formation of aspartimide-related impurities. | [4][5] |
Experimental Protocol: Automated SPPS with a DMB-Protected Dipeptide
This protocol outlines the use of a pre-synthesized Fmoc-Aaa-(Dmb)Gly-OH dipeptide in an automated peptide synthesizer.
-
Resin Preparation:
-
DMB-Dipeptide Preparation:
-
Dissolve the Fmoc-Aaa-(Dmb)Gly-OH dipeptide in DMF to the standard concentration used for other amino acids in your synthesizer.[4]
-
Place the dipeptide solution in the appropriate position on the synthesizer.
-
-
Automated Coupling Cycle for DMB-Dipeptide:
-
Program the synthesizer to perform a single coupling cycle for the DMB-dipeptide.
-
Crucially, extend the coupling time to at least 2 hours to ensure complete reaction, as coupling to the DMB-protected secondary amine can be sterically hindered.[4]
-
Use a standard coupling reagent cocktail (e.g., HBTU/HOBt/DIPEA).[4]
-
-
Subsequent SPPS Cycles:
-
Program the subsequent amino acid coupling cycles as per your standard protocol.
-
-
Final Cleavage and Deprotection:
-
After the final synthesis cycle, wash the peptide-resin with DMF and DCM, and dry it under vacuum.[6]
-
Prepare a fresh cleavage cocktail appropriate for your peptide sequence (e.g., TFA/TIS/H₂O; 95:2.5:2.5, v/v/v).[6][7] The DMB group is removed during this step.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[6]
-
Filter the cleavage mixture, precipitate the peptide in cold diethyl ether, and isolate by centrifugation.[6]
-
Wash the peptide pellet with cold ether and dry under vacuum.[6]
-
Conclusion
While this compound itself is not a commonly cited reagent in solid-phase peptide synthesis, the structurally related p-methoxyphenol and the 2,4-dimethoxybenzyl (DMB) protecting group are invaluable tools for overcoming significant synthetic challenges. p-Methoxyphenol serves as an efficient scavenger to prevent side reactions during peptide cleavage, ensuring higher purity of the final product. The DMB group, when used as a backbone amide protection, is highly effective in preventing on-resin aggregation, thereby enabling the successful synthesis of long and hydrophobic "difficult" peptides. The protocols and data presented herein provide a comprehensive guide for the practical application of these important reagents in modern peptide synthesis.
References
- 1. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.urosario.edu.co [pure.urosario.edu.co]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for 2,4-Dimethoxythiophenol as a Scavenger in Peptide Cleavage
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the final cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups is a critical step that significantly impacts the purity and yield of the final product. This process, typically mediated by strong acids like trifluoroacetic acid (TFA), generates highly reactive carbocations from the protecting groups. These electrophilic species can lead to undesirable side reactions, such as alkylation of sensitive amino acid residues like tryptophan, methionine, and cysteine. To mitigate these side reactions, scavengers are incorporated into the cleavage cocktail to trap these reactive carbocations.
2,4-Dimethoxythiophenol (2,4-DMOT) is an aromatic thiol that can be employed as a scavenger in peptide cleavage cocktails. Its electron-rich aromatic ring, activated by two methoxy groups, and the nucleophilic thiol group make it an effective scavenger for carbocations. This document provides detailed application notes and protocols for the use of this compound in peptide cleavage.
Mechanism of Action: Cation Scavenging
During the acidic cleavage of protecting groups such as the trityl (Trt) group from a cysteine residue, a stable but highly reactive trityl cation is formed. This compound acts as a nucleophilic scavenger, intercepting this carbocation and preventing it from reacting with the peptide. The scavenging reaction proceeds via an electrophilic aromatic substitution mechanism, where the carbocation attacks the electron-rich aromatic ring of this compound.
Caption: General mechanism of carbocation scavenging by this compound.
Quantitative Data
The efficiency of this compound as a scavenger has been evaluated in the cleavage of the 39-mer peptide, exenatide. The following table summarizes the performance of 2,4-DMOT in comparison to other commonly used thiol scavengers and a control with no thiol scavenger. The data is based on a study by Pawlas, J. et al.[1][2]
| Scavenger | Type | Chemical Yield (%) | HPLC Purity of Crude Peptide (%) |
| This compound (2,4-DMOT) | Aromatic Thiol | 75 | 55 |
| Dithiothreitol (DTT) | Aliphatic Thiol | 88 | 65 |
| 1,2-Ethanedithiol (EDT) | Aliphatic Thiol | 85 | 63 |
| 1,4-Benzenedimethanethiol (1,4-BDMT) | Benzylthiol | 92 | 68 |
| No Thiol Scavenger | - | 70 | 50 |
Experimental Protocols
This section provides a detailed protocol for the use of this compound in a standard peptide cleavage cocktail.
Materials
-
Peptide-resin (fully synthesized and dried)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
This compound (2,4-DMOT)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge tubes
-
Reaction vessel (e.g., syringe with a frit)
-
Shaker or rocker
Cleavage Cocktail Preparation
Standard Cleavage Cocktail "TFA/TIS/H₂O/2,4-DMOT"
For every 100 mg of peptide-resin, prepare the following cleavage cocktail:
| Reagent | Volume/Weight | Final Concentration (v/v/w) |
| Trifluoroacetic acid (TFA) | 1.84 mL | ~92% |
| Triisopropylsilane (TIS) | 60 µL | ~3% |
| Deionized Water | 40 µL | ~2% |
| This compound | 134 mg (0.78 mmol) | ~5% (w/v) |
Note: Always prepare the cleavage cocktail fresh before use in a well-ventilated fume hood.
Experimental Workflow
Caption: Workflow for peptide cleavage using a this compound cocktail.
Step-by-Step Procedure
-
Resin Preparation: Place the dried peptide-resin (e.g., 200 mg) into a suitable reaction vessel.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail (e.g., 2 mL for 200 mg resin) to the reaction vessel.
-
Incubation: Gently agitate the mixture at room temperature for 2 hours.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate and add it dropwise to a 10-fold volume of cold (-20°C) diethyl ether. A white precipitate of the peptide should form.
-
Peptide Isolation: Centrifuge the ether suspension to pellet the peptide.
-
Washing: Decant the ether and wash the peptide pellet twice with cold diethyl ether to remove the scavenger and cleaved protecting groups.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Analyze the crude peptide for purity and yield using reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS).
Discussion
The data indicates that while this compound is an effective scavenger compared to having no thiol present, aliphatic and benzylthiols like DTT and 1,4-BDMT may provide higher yields and purity for the model peptide exenatide.[1][2] However, aromatic thiols like 2,4-DMOT offer the advantage of being less odorous than many aliphatic thiols. The choice of scavenger should be made based on the specific peptide sequence, the protecting groups used, and the desired purity of the final product. For peptides particularly sensitive to alkylation, and where odor is a concern, this compound presents a viable option as a scavenger in the cleavage cocktail.
References
Application Notes and Protocols for the Prospective Use of 2,4-Dimethoxythiophenol in Fmoc-SPPS
Disclaimer: Extensive literature searches did not yield any specific established protocols for the use of 2,4-dimethoxythiophenol as a scavenger in Fmoc-Solid Phase Peptide Synthesis (SPPS). The following application notes and protocols are therefore based on the chemical properties of this compound and its comparison to structurally similar, commonly used scavengers. This document is intended to serve as a theoretical guide for researchers and professionals in drug development and should be adapted and validated experimentally.
Introduction
The final step in Fmoc-SPPS involves the cleavage of the synthesized peptide from the solid support and the simultaneous removal of acid-labile side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA). During this process, highly reactive carbocations are generated from the protecting groups and the resin linker, which can lead to undesired side reactions with nucleophilic amino acid residues such as tryptophan, methionine, tyrosine, and cysteine. To prevent these side reactions, "scavengers" are added to the cleavage cocktail to trap these reactive electrophiles.
This document explores the potential application of this compound as a scavenger in Fmoc-SPPS. Based on its chemical structure, this compound is a highly nucleophilic aromatic thiol. The electron-donating methoxy groups at the ortho and para positions of the benzene ring increase the electron density on the sulfur atom, making it a potentially more potent carbocation scavenger compared to unsubstituted thiophenol or thioanisole.
Potential Advantages of this compound
While not yet documented for this specific application, the use of this compound as a scavenger in Fmoc-SPPS cleavage cocktails could theoretically offer the following advantages:
-
Enhanced Scavenging Efficiency: The increased nucleophilicity of the thiol group, due to the electron-donating methoxy groups, may lead to more efficient trapping of reactive carbocations, thereby minimizing side reactions and improving the purity of the crude peptide.
-
Protection of Sensitive Residues: Its potent nucleophilic character could be particularly beneficial for the protection of highly sensitive amino acids like tryptophan and methionine, which are prone to alkylation.
Comparative Data of Standard Scavenger Cocktails
To provide a context for the potential use of this compound, the following table summarizes the composition of commonly used cleavage cocktails in Fmoc-SPPS. A hypothetical cocktail including this compound is also presented for comparison.
| Reagent | Composition (v/v or w/v) | Target Residues & Remarks |
| Reagent K | TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5) | A robust, general-purpose cocktail for peptides with a wide range of sensitive residues. |
| Reagent B | TFA/phenol/water/TIS (88:5:5:2) | An "odorless" alternative to cocktails containing thiols, particularly effective for Trp(Boc) protection.[1] |
| TFA/TIS/H₂O | TFA/TIS/water (95:2.5:2.5) | A common and effective general-purpose cleavage cocktail for peptides without highly sensitive residues.[2] |
| Hypothetical Cocktail with this compound | TFA/water/TIS/2,4-dimethoxythiophenol (92.5:2.5:2.5:2.5) | Theoretical: Proposed for enhanced protection of sensitive residues due to the high nucleophilicity of the scavenger. Experimental validation is required. |
Experimental Protocols
The following protocols describe a general procedure for the cleavage and deprotection step in Fmoc-SPPS and a hypothetical protocol incorporating this compound.
General Protocol for Peptide Cleavage and Deprotection
This protocol is a standard procedure and can be adapted based on the specific peptide sequence and the protecting groups used.
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail (e.g., Reagent K or TFA/TIS/H₂O)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge
-
Nitrogen or argon gas supply
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Wash the resin with DCM (3 x 10 mL per gram of resin) to remove any residual DMF.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
In a well-ventilated fume hood, add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the peptide sequence and protecting groups.
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small volume of fresh TFA.
-
Combine the filtrates and precipitate the peptide by adding the solution dropwise to a 10-fold volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.
-
Dry the crude peptide under vacuum.
Hypothetical Protocol Using this compound
This protocol is a proposed adaptation of the general procedure and requires experimental validation.
Materials:
-
Peptide-resin (dried)
-
Hypothetical Cleavage Cocktail: Trifluoroacetic acid (TFA), deionized water, triisopropylsilane (TIS), and this compound in a 92.5:2.5:2.5:2.5 (v/v/v/w) ratio.
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge
-
Nitrogen or argon gas supply
Procedure:
-
Prepare the hypothetical cleavage cocktail in a fume hood by carefully mixing the components.
-
Follow steps 1-3 of the General Protocol (Section 4.1).
-
Add the freshly prepared hypothetical cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours. It is recommended to perform a time-course study to determine the optimal cleavage time.
-
Follow steps 6-11 of the General Protocol (Section 4.1) to isolate and dry the crude peptide.
-
Analyze the purity of the crude peptide by HPLC and mass spectrometry to evaluate the effectiveness of the cleavage and the performance of this compound as a scavenger.
Visualizations
Experimental Workflow
Caption: General workflow of Fmoc-Solid Phase Peptide Synthesis (SPPS).
Proposed Scavenger Mechanism
Caption: Proposed mechanism of carbocation scavenging by this compound.
References
Applications of 2,4-Dimethoxythiophenol in Organic Synthesis: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, 2,4-dimethoxythiophenol emerges as a versatile nucleophilic building block in the synthesis of complex organic molecules. Its electron-rich aromatic ring and reactive thiol group make it a valuable precursor for the construction of various heterocyclic systems, particularly those with potential biological activity.
This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its application in the preparation of substituted 1,2,4-triazole derivatives. The quantitative data from key reactions are summarized, and logical workflows are visualized to facilitate understanding and implementation in the laboratory.
Key Application: Synthesis of Bioactive Heterocycles
A significant application of this compound and its structural analogs lies in the field of medicinal chemistry for the synthesis of novel heterocyclic compounds. The 2,4-dimethoxyphenyl moiety is a recognized pharmacophore in various drug discovery programs. The thiol functionality provides a convenient handle for introducing this moiety into diverse molecular scaffolds through nucleophilic substitution reactions.
One prominent example is the synthesis of S-substituted 1,2,4-triazole derivatives. These compounds are of considerable interest due to their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The general synthetic strategy involves the reaction of a suitable 1,2,4-triazole precursor bearing a leaving group with this compound or a related thione, which can be readily prepared.
Synthesis of 2-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid derivatives
A key application of the 2,4-dimethoxyphenyl moiety is in the synthesis of 2-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid and its derivatives. These compounds serve as important intermediates for the development of new potential therapeutic agents. The synthesis involves the S-alkylation of a 5-(2,4-dimethoxyphenyl)-1,2,4-triazole-3-thione precursor with a haloacetic acid derivative.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of key intermediates and final products involving the 2,4-dimethoxyphenyl moiety.
| Compound | Starting Materials | Reaction Type | Solvent | Yield (%) | Reference |
| 2-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetonitrile | 5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-thione, Chloroacetonitrile, NaOH | S-alkylation | Methanol | High | |
| 4-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)butanenitrile | 5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-thione, 4-chlorobutanenitrile, NaOH | S-alkylation | Methanol | High | [1] |
| 2-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid | 2-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetonitrile | Acid Hydrolysis | Hydrochloric acid/Water | High |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of 1,2,4-triazole derivatives incorporating the 2,4-dimethoxyphenyl group.
Protocol 1: Synthesis of ((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetonitriles (General Procedure)[1]
Materials:
-
5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-thione (0.03 mol)
-
Appropriate halogenated nitrile (e.g., chloroacetonitrile, 3-chloropropanenitrile, 4-chlorobutanenitrile) (0.03 mol)
-
Sodium hydroxide solution
-
Methanol (50 mL)
-
Diethyl ether
Procedure:
-
A mixture of 5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-thione (0.03 mol) and sodium hydroxide solution (0.03 mol) in 50 ml of methanol is heated until complete dissolution of the thione.
-
The corresponding halogenated nitrile (0.03 mol) is added to the reaction mixture.
-
The mixture is heated until the medium becomes neutral.
-
The precipitated sodium chloride is filtered off.
-
After cooling, the target ((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetonitrile derivative is filtered off, washed with diethyl ether, and dried.
Protocol 2: Synthesis of 2-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid[1][3]
Materials:
-
((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetonitrile (or other corresponding nitrile)
-
Concentrated Hydrochloric acid
-
Water
Procedure:
-
The starting ((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetonitrile is treated with hydrochloric acid and water.
-
The reaction mixture is stirred, and the progress is monitored until the hydrolysis is complete.
-
The resulting 2-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid is isolated, purified by recrystallization from a suitable solvent (e.g., propanol-water 2:1), and dried.
Visualizing the Synthesis
The following diagrams illustrate the key synthetic pathways and logical workflows for the application of this compound derivatives in the synthesis of bioactive 1,2,4-triazoles.
Caption: Synthetic workflow for the preparation of 2-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid.
Caption: Logical relationship from the 2,4-dimethoxyphenyl precursor to potential bioactive compounds.
References
Application Notes and Protocols for the Analysis of 2,4-Dimethoxythiophenol by HPLC and LC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2,4-Dimethoxythiophenol using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are crucial for quality control, impurity profiling, and pharmacokinetic studies in drug development. The provided protocols offer a starting point for method development and validation, ensuring accurate and reproducible results.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration must be carefully monitored throughout the manufacturing process to ensure the safety and efficacy of the final drug product. HPLC with UV detection is a robust and widely used technique for the routine analysis of such compounds. For more sensitive and selective analysis, especially in complex matrices like biological fluids, LC-MS/MS is the method of choice. This document outlines detailed methodologies for both techniques.
Part 1: HPLC-UV Method for the Analysis of this compound
This section details a High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of this compound.
Experimental Protocol: HPLC-UV
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., Kromasil 100-5C18, 250 x 4.6 mm, 5 µm) is recommended.[1]
-
Mobile Phase: A mixture of 0.05 mol/L potassium phosphate buffer containing 4% TBAH (tetrabutylammonium hydroxide) and methanol in a 40:60 (v/v) ratio.[1] The pH of the aqueous phase should be adjusted as needed for optimal separation.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 230 nm.[1]
-
Injection Volume: 20 µL.[1]
2. Reagent and Sample Preparation:
-
Reagents: All reagents should be of HPLC grade or higher.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to prepare a stock solution of 2 mg/mL.[1] Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a final concentration within the calibration range.[1] Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
3. Method Validation Parameters (Typical)
The following are typical validation parameters that should be assessed during method development and validation. The values provided are illustrative and should be experimentally determined.
| Parameter | Typical Specification |
| Linearity | r² > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
| Specificity | No interference from blank and placebo |
Data Presentation: HPLC-UV Quantitative Data
| Analyte | Retention Time (min) | Linearity (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | ~ 5.8 | > 0.999 | 0.12 | 0.35 |
Note: The retention time is an estimate and will vary depending on the specific column and exact mobile phase composition.
Visualization: HPLC Workflow
Caption: Workflow for the HPLC-UV analysis of this compound.
Part 2: LC-MS/MS Method for the Analysis of this compound
This section details a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of this compound, particularly in complex matrices. Due to the reactive nature of the thiol group, derivatization is often employed to improve stability and ionization efficiency.
Experimental Protocol: LC-MS/MS
1. Derivatization (Recommended)
Thiophenols can be unstable and may not ionize efficiently. Derivatization with a reagent such as N-ethylmaleimide (NEM) can form a stable thioether, which is more amenable to reverse-phase chromatography and electrospray ionization.
-
Derivatization Reaction: In a suitable buffer (e.g., phosphate buffer, pH 7.0), react the sample containing this compound with an excess of NEM. The reaction is typically rapid at room temperature.
2. Instrumentation and Chromatographic Conditions:
-
LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for fast analysis.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 450 °C
-
Nebulizer Gas Flow: As per instrument recommendation.
-
-
Multiple Reaction Monitoring (MRM): Monitor at least two transitions for the derivatized analyte for quantification and confirmation.[2]
4. Reagent and Sample Preparation:
-
Reagents: All reagents should be of LC-MS grade.
-
Standard Solution Preparation: Prepare a stock solution of the NEM-derivatized this compound reference standard in a suitable solvent (e.g., 50:50 acetonitrile:water). Prepare working standards by serial dilution.
-
Sample Preparation: After derivatization, the sample may require cleanup, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components. The final extract should be reconstituted in the initial mobile phase composition.
Data Presentation: LC-MS/MS Quantitative Data (Illustrative)
| Analyte (NEM-derivative) | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Linearity (r²) | LOQ (ng/mL) |
| This compound-NEM | 296.1 | 171.1 | 139.1 | > 0.995 | 0.5 |
Note: The precursor and product ions are predicted based on the structure of the NEM-derivatized this compound and should be confirmed experimentally.
Visualization: LC-MS/MS Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound.
Conclusion
The HPLC-UV and LC-MS/MS methods detailed in these application notes provide robust and reliable approaches for the analysis of this compound. The HPLC method is well-suited for routine quality control and assays where high concentrations are expected. The LC-MS/MS method offers superior sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices. Proper method development and validation are essential to ensure the accuracy and precision of the results obtained using these protocols.
References
Application Notes: Cleavage Cocktails Containing 2,4-Dimethoxythiophenol in Solid-Phase Peptide Synthesis
To the Valued Researchers, Scientists, and Drug Development Professionals,
Our comprehensive search for established cleavage cocktail recipes and detailed protocols specifically incorporating 2,4-Dimethoxythiophenol for solid-phase peptide synthesis (SPPS) has yielded no specific, validated formulations. The scientific literature and available application notes do not currently provide sufficient data to generate the detailed documentation requested.
While one study referenced the use of this compound (2,4-DMOT) as a benchmark aromatic thiol scavenger, it did not provide a specific recipe for a cleavage cocktail or detail its application in a protocol. The broader search for cleavage cocktails primarily highlights more conventional scavengers and reagents.
We are therefore unable to provide detailed application notes, protocols, quantitative data tables, or visualizations for cleavage cocktails containing this compound at this time.
We recommend consulting the existing body of literature for well-established cleavage cocktail formulations that utilize alternative scavengers with documented efficacy and safety profiles. Commonly used scavengers include dithiothreitol (DTT), 1,2-ethanedithiol (EDT), triisopropylsilane (TIS), thioanisole, and various phenol derivatives. The selection of an appropriate scavenger is highly dependent on the amino acid composition of the peptide, particularly the presence of sensitive residues such as Cysteine, Methionine, Tryptophan, and Tyrosine.
For your reference, we are providing a generalized workflow for peptide cleavage and deprotection, which can be adapted based on the specific requirements of your peptide and the chosen cleavage cocktail.
General Experimental Workflow for Peptide Cleavage and Deprotection
This diagram outlines a typical workflow for the final cleavage and deprotection step in solid-phase peptide synthesis. The specific composition of the "Cleavage Cocktail" and the incubation time will vary depending on the peptide sequence and the resin used.
Caption: General workflow for peptide cleavage and deprotection.
We are committed to providing accurate and actionable scientific information. Should further research on the use of this compound in peptide cleavage become available, we will update our documentation accordingly.
The Role of Dimethoxythiophenol Derivatives in the Protection of Sensitive Amino Acids: Application Notes and Protocols
Initial Assessment: Based on a comprehensive review of the scientific literature, 2,4-Dimethoxythiophenol is not utilized as a direct protecting group for sensitive amino acids in peptide synthesis. Its application in this field is not documented in standard protocols. However, a closely related isomer, 2,6-dimethoxythiophenol , is the precursor for the dimethoxyphenylthio (S-Dmp) protecting group , which is employed for the side-chain protection of the sensitive amino acid cysteine .
This document will provide detailed application notes and protocols for the use of the S-Dmp protecting group for cysteine and will also discuss the general role of thiophenol derivatives as scavengers in solid-phase peptide synthesis (SPPS) to protect sensitive amino acids during cleavage from the resin.
Application Note I: The Dimethoxyphenylthio (S-Dmp) Group for Cysteine Protection
The dimethoxyphenylthio (S-Dmp) group, derived from 2,6-dimethoxythiophenol, serves as a highly labile protecting group for the sulfhydryl side chain of cysteine in Fmoc-based solid-phase peptide synthesis (SPPS). It offers a significant advantage over traditionally used protecting groups like tert-butylthio (StBu) due to its rapid and mild removal conditions.
Key Applications and Advantages:
-
Orthogonal Protection: The S-Dmp group is stable to the basic conditions used for Fmoc group removal and the acidic conditions of standard SPPS coupling reactions, yet it can be selectively removed using mild reducing agents. This orthogonality allows for selective deprotection and disulfide bond formation strategies.
-
Rapid Deprotection: A key advantage of the S-Dmp group is its rapid removal, typically achieved in minutes with mild reducing agents, which is a significant improvement over the hours required for the deprotection of groups like StBu[1].
-
Prevention of Side Reactions: The mild deprotection conditions minimize the risk of side reactions that can occur with harsher deprotection methods, thus preserving the integrity of the peptide.
-
Compatibility with SPPS: Fmoc-Cys(S-Dmp)-OH can be readily incorporated into peptides using standard SPPS protocols.
Quantitative Data: Comparison of Cysteine Protecting Group Deprotection Times
The following table summarizes the deprotection times for various cysteine protecting groups under specific conditions, highlighting the efficiency of the S-Dmp group.
| Protecting Group | Deprotection Conditions | Deprotection Time | Reference |
| S-Dmp | 0.1 M NMM, 20% BME in DMF | 5 minutes | [1] |
| S-Dmp | 0.1 M NMM, 5% DTT in DMF | 5 minutes | [1] |
| S-Tmp | 0.1 M NMM, 20% BME in DMF | 5 minutes | [1] |
| S-Tmp | 0.1 M NMM, 5% DTT in DMF | 5 minutes | [1] |
| StBu | 0.1 M NMM, 20% BME in DMF | 3 hours | [1] |
| StBu | 0.1 M NMM, 5% DTT in DMF | No significant deprotection | [1] |
NMM = N-methylmorpholine, BME = β-mercaptoethanol, DTT = dithiothreitol, DMF = N,N-dimethylformamide
Experimental Protocol: Synthesis of Fmoc-Cys(S-Dmp)-OH
This protocol describes the synthesis of Fmoc-Cys(S-Dmp)-OH from 2,6-dimethoxythiophenol.
Materials:
-
2,6-dimethoxythiophenol
-
N-Chlorosuccinimide (NCS)
-
Fmoc-Cys-OH
-
Dichloromethane (DCM), anhydrous
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Formation of the Sulfenyl Chloride:
-
Dissolve 2,6-dimethoxythiophenol (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to -78°C.
-
Add a solution of N-Chlorosuccinimide (1 equivalent) in anhydrous DCM dropwise to the cooled solution.
-
Stir the reaction mixture at -78°C for 30 minutes. The formation of the sulfenyl chloride can be monitored by TLC.
-
-
Formation of the Mixed Disulfide:
-
In a separate flask, dissolve Fmoc-Cys-OH (1 equivalent) in anhydrous DCM.
-
Slowly add the pre-formed sulfenyl chloride solution from step 1 to the Fmoc-Cys-OH solution at -78°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain Fmoc-Cys(S-Dmp)-OH.
-
Caption: Synthesis of Fmoc-Cys(S-Dmp)-OH.
Application Note II: Thiophenols as Scavengers in Peptide Cleavage
During the final cleavage step in SPPS, protecting groups are removed from the peptide, often under strongly acidic conditions (e.g., with trifluoroacetic acid, TFA). This process generates highly reactive cationic species that can lead to undesired side reactions with sensitive amino acid residues such as tryptophan, methionine, and tyrosine. Scavengers are nucleophilic reagents added to the cleavage cocktail to trap these reactive cations, thereby protecting the peptide from modification.
Thiophenols and other thiol-containing compounds are effective scavengers due to the high nucleophilicity of the sulfur atom.
Key Functions of Thiophenol Scavengers:
-
Cation Trapping: Thiophenols efficiently quench carbocations generated from the cleavage of tert-butyl-based protecting groups and linkers.
-
Prevention of Alkylation: They prevent the alkylation of sensitive residues like tryptophan and tyrosine.
-
Reduction of Methionine Sulfoxide: Thiophenols can help in reducing any methionine sulfoxide that may have formed during the synthesis back to methionine.
Experimental Protocol: General Peptide Cleavage from Resin using a Thiol Scavenger
This protocol provides a general procedure for cleaving a peptide from a solid support using a TFA-based cocktail containing a thiol scavenger.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA), reagent grade
-
Thiophenol or Thioanisole (scavenger)
-
Triisopropylsilane (TIS) (scavenger)
-
Water, deionized
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Reaction vessel with a sintered glass filter
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation:
-
Place the dry peptide-resin in a reaction vessel.
-
Wash the resin with DCM (3 x 5 mL per 100 mg of resin) to remove any residual solvents and swell the resin.
-
Dry the resin under a stream of nitrogen.
-
-
Cleavage Cocktail Preparation:
-
In a fume hood, prepare the cleavage cocktail. A common formulation is the "Reagent K" or a variation thereof:
-
TFA: 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
For a simpler, less odorous cocktail containing a thiophenol-like scavenger, a mixture of TFA/thioanisole/TIS/water can be used. A typical ratio is 90:5:2.5:2.5.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin (approximately 10 mL per 1 g of resin).
-
Incubate the mixture at room temperature with occasional swirling for 2-4 hours. The optimal time may vary depending on the peptide sequence and protecting groups.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin beads.
-
Wash the resin with a small volume of fresh TFA.
-
Combine the filtrates and add this solution dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in an appropriate aqueous buffer and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Caption: General workflow for peptide cleavage and deprotection.
References
Application Notes and Protocols for 2,4-Dimethoxythiophenol in Peptide Cleavage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,4-dimethoxythiophenol as a cation scavenger in the cleavage step of solid-phase peptide synthesis (SPPS). Detailed protocols and comparative data are presented to guide researchers in the effective application of this reagent to minimize side reactions and improve the purity of synthetic peptides.
Introduction to Cation Scavenging in Peptide Cleavage
During the final cleavage of a peptide from the solid support and the simultaneous removal of side-chain protecting groups using strong acids like trifluoroacetic acid (TFA), highly reactive carbocations are generated. These cations, such as the trityl (Trt+) and tert-butyl (tBu+) ions, are electrophilic species that can lead to undesirable side reactions by alkylating sensitive amino acid residues. Nucleophilic residues like tryptophan (Trp), methionine (Met), cysteine (Cys), and tyrosine (Tyr) are particularly susceptible to such modifications, resulting in impurities that can be difficult to remove during purification.
To mitigate these side reactions, scavengers are added to the cleavage cocktail. Scavengers are nucleophilic compounds that preferentially react with and neutralize the carbocations, thus protecting the desired peptide from modification. The choice of scavenger is critical and depends on the peptide sequence and the protecting groups used.
This compound as a Cation Scavenger
This compound (2,4-DMOT) is an aromatic thiol that can be employed as a cation scavenger in peptide cleavage cocktails. Its electron-rich aromatic ring and nucleophilic thiol group make it effective at trapping reactive carbocations. As an aromatic thiol, it offers the advantage of being UV-active, which can aid in its detection during downstream processing and purification, a feature not present in commonly used aliphatic thiols like 1,2-ethanedithiol (EDT).
Mechanism of Action
The primary role of this compound in the cleavage cocktail is to act as a nucleophile that quenches the electrophilic carbocations generated during the acid-mediated removal of protecting groups. The thiol group can directly react with carbocations, and the electron-donating methoxy groups on the aromatic ring enhance its nucleophilicity.
Application Notes and Protocols for the Synthesis of Thiophenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of thiophenol derivatives, a class of compounds with significant applications in medicinal chemistry and drug development. The protocols outlined below cover several common and effective synthetic methodologies. Quantitative data for each method are summarized in tables for comparative analysis, and experimental workflows are visualized using diagrams.
Introduction
Thiophenol and its derivatives are important intermediates in the synthesis of a wide range of biologically active molecules. They are key structural motifs in various pharmaceuticals, including antifungal agents, kinase inhibitors, and anti-inflammatory drugs. The unique chemical properties of the thiol group allow for diverse chemical modifications, making thiophenol derivatives versatile building blocks in drug discovery. This document details four common methods for their synthesis: the Reduction of Aryl Sulfonyl Chlorides, the Newman-Kwart Rearrangement, the Ullmann Condensation, and the Leuckart Thiophenol Reaction.
I. Reduction of Aryl Sulfonyl Chlorides
The reduction of readily available aryl sulfonyl chlorides is a straightforward and high-yielding method for the preparation of thiophenols. Various reducing agents can be employed, with zinc dust in an acidic medium being a classic and effective choice.
Experimental Protocol
Materials:
-
Substituted benzenesulfonyl chloride (1.0 eq)
-
Zinc dust (4.0 - 5.0 eq)
-
Concentrated Sulfuric Acid or Hydrochloric Acid
-
Ice
-
Dichloromethane or Diethyl Ether (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a dropping funnel, prepare a mixture of crushed ice and concentrated sulfuric acid. Cool the mixture to below 0°C in an ice-salt bath.
-
Slowly add the substituted benzenesulfonyl chloride to the cold acid mixture with vigorous stirring.
-
Gradually add zinc dust to the reaction mixture, maintaining the temperature below 0°C.
-
After the addition of zinc is complete, continue stirring at 0°C for 1-2 hours.
-
Slowly warm the reaction mixture to room temperature and then heat to 50-60°C for several hours until the reaction is complete (monitor by TLC).
-
Cool the mixture to room temperature and extract the product with an organic solvent such as dichloromethane or diethyl ether.
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude thiophenol derivative.
-
Purify the product by distillation or column chromatography.
Quantitative Data
| Entry | Aryl Sulfonyl Chloride | Reducing System | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzenesulfonyl chloride | Zn / H₂SO₄ | 0 to 60 | 4-7 | 91 | [1] |
| 2 | 4-Methylbenzenesulfonyl chloride | Pd/C, PPh₃, I₂, HCOOH | 50 | 5 | 73 | [2] |
| 3 | 2-Nitrobenzenesulfonyl chloride | PPh₃ / Toluene | 0 | 0.33 | ~92 | [3] |
| 4 | 1-Chloro-4-nitrobenzene-2-sulfonyl chloride | PPh₃ / Toluene | reflux | 0.1 | 92 | [3] |
II. Newman-Kwart Rearrangement
The Newman-Kwart rearrangement is a powerful method for the synthesis of thiophenols from phenols. The reaction involves the thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, which is then hydrolyzed to the corresponding thiophenol.
Experimental Protocol
Step 1: Synthesis of O-Aryl Dialkylthiocarbamate
-
Dissolve the phenol (1.0 eq) in a suitable solvent (e.g., DMF, THF, or acetone).
-
Add a base (e.g., K₂CO₃, NaH, or an amine base) (1.1 - 1.5 eq) and stir for 15-30 minutes.
-
Add N,N-dialkylthiocarbamoyl chloride (1.1 eq) dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting phenol is consumed (monitor by TLC).
-
Perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude O-aryl dialkylthiocarbamate. Purify if necessary.
Step 2: Newman-Kwart Rearrangement
-
Place the purified O-aryl dialkylthiocarbamate in a flask equipped for heating under an inert atmosphere.
-
Heat the compound to a high temperature (typically 200-300°C), either neat or in a high-boiling solvent (e.g., diphenyl ether).
-
Maintain the temperature until the rearrangement is complete (monitor by TLC or GC).
-
Cool the reaction mixture to obtain the crude S-aryl dialkylthiocarbamate.
Step 3: Hydrolysis to Thiophenol
-
To the crude S-aryl dialkylthiocarbamate, add a solution of a strong base (e.g., aqueous NaOH or KOH).
-
Heat the mixture to reflux until the hydrolysis is complete.
-
Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to protonate the thiolate.
-
Extract the thiophenol derivative with an organic solvent, wash, dry, and concentrate.
-
Purify the final product by distillation or chromatography.
Quantitative Data
| Entry | Phenol Derivative | Rearrangement Temp (°C) | Time (h) | Overall Yield (%) | Reference |
| 1 | Phenol | 250-300 | - | High | [4] |
| 2 | 4-Nitrophenol | ~220 | - | High | [5] |
| 3 | 2-Naphthol | 270-275 | 0.75 | 68-73 (rearrangement) | [5] |
| 4 | 4-Methoxyphenol | Room Temp (photoredox) | - | 95 | [5] |
III. Ullmann Condensation
The Ullmann condensation is a copper-catalyzed cross-coupling reaction that can be used to form C-S bonds, providing a route to aryl thioethers and, after a reduction step, thiophenols. This method is particularly useful for coupling aryl halides with a sulfur source.
Experimental Protocol
Materials:
-
Aryl halide (iodide or bromide) (1.0 eq)
-
Sulfur source (e.g., thiophenol, sodium sulfide, or sulfur powder) (1.0 - 1.5 eq)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Ligand (e.g., 1,10-phenanthroline, L-proline) (10-20 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)
-
Solvent (e.g., DMF, DMSO, Toluene)
Procedure:
-
To a reaction vessel, add the aryl halide, sulfur source, CuI, ligand, and base.
-
Add the solvent and degas the mixture with an inert gas (e.g., nitrogen or argon).
-
Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir until the starting material is consumed (monitor by TLC or GC).
-
Cool the reaction to room temperature.
-
If a thioether is the product, perform an aqueous work-up, extract with an organic solvent, dry, and concentrate. Purify by chromatography.
-
If elemental sulfur was used, a subsequent reduction step (e.g., with NaBH₄) is required to obtain the thiophenol.[6]
Quantitative Data
| Entry | Aryl Halide | Sulfur Source | Catalyst/Ligand | Temp (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Iodobenzene | Thiophenol | CuO nanoparticles | RT | 95 |[7] | | 2 | 4-Iodotoluene | Thiophenol | CuO nanoparticles | RT | 92 |[7] | | 3 | 4-Bromoacetophenone | Thiophenol | CuO nanoparticles | RT | 88 |[7] | | 4 | Aryl Iodides/Bromides | Thiophenols | CuBr/L26 | 80 | 62-99 |[8] |
IV. Leuckart Thiophenol Reaction
The Leuckart thiophenol reaction provides a method to synthesize thiophenols from anilines via the formation of a diazonium salt, which then reacts with a xanthate. Subsequent hydrolysis yields the desired thiophenol.
Experimental Protocol
Step 1: Diazotization of Aniline
-
Dissolve the substituted aniline (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) at 0-5°C.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.0 eq) in water, keeping the temperature below 5°C.
-
Stir the mixture for 15-30 minutes to ensure complete formation of the diazonium salt.
Step 2: Reaction with Xanthate
-
In a separate flask, dissolve potassium ethyl xanthate (1.0 - 1.2 eq) in water and cool to 0-5°C.
-
Slowly add the cold diazonium salt solution to the xanthate solution with vigorous stirring, maintaining the low temperature.
-
Allow the reaction to proceed for 1-2 hours at low temperature.
Step 3: Hydrolysis to Thiophenol
-
Warm the reaction mixture to room temperature and then heat to reflux.
-
Add a strong base (e.g., NaOH or KOH) to hydrolyze the xanthate intermediate.
-
After hydrolysis is complete, cool the mixture and acidify with a strong acid.
-
Extract the thiophenol derivative with an organic solvent, wash, dry, and concentrate.
-
Purify the product by distillation or chromatography.
Quantitative Data
The Leuckart thiophenol reaction is a classical method, and while widely applicable, recent literature with extensive tables of yields for diverse substrates is less common compared to newer methods. The yields are generally reported as moderate to good.
| Entry | Starting Material | Key Reagent | General Yield | Reference |
| 1 | Aniline | Potassium Ethyl Xanthate | Moderate to Good | [9] |
| 2 | Substituted Anilines | Potassium Ethyl Xanthate | Moderate to Good | [9] |
Applications in Drug Development
Thiophenol derivatives are prevalent in a number of approved drugs and are a focus of ongoing drug discovery efforts. Their ability to act as nucleophiles, ligands for metal ions in metalloenzymes, and as precursors for other sulfur-containing functional groups makes them highly valuable.
Case Study: Thiophenol Derivatives as Kinase Inhibitors
Many thiophenol derivatives have been synthesized and evaluated as inhibitors of various protein kinases, which are critical targets in oncology.[10][11] For example, 4-amino-2-thiophenol derivatives have been identified as potent inhibitors of protein kinase B (AKT) and ABL tyrosine kinase.[10] The thiophenol moiety can engage in key interactions within the ATP-binding pocket of the kinase.
Other Notable Applications
-
Antifungal Agents: Butoconazole, an imidazole derivative containing a thioether linkage derived from a thiophenol, is used to treat fungal infections.[12] Its synthesis involves the reaction of a chlorohydrin intermediate with 2,6-dichlorothiophenol.[12]
-
Antiseptics: Thiomersal, an organomercury compound, has been used as an antiseptic and a vaccine preservative.[13] Its synthesis involves the reaction of ethylmercury chloride with thiosalicylic acid.[13]
-
Sulfonamide Drugs: Thiophenols can be oxidized to sulfonyl chlorides, which are key precursors for the synthesis of sulfonamide drugs, a major class of antibiotics.[14]
Conclusion
The synthetic methods presented in this document provide a versatile toolkit for the preparation of a wide array of thiophenol derivatives. The choice of method will depend on the availability of starting materials, the desired substitution pattern, and the scale of the synthesis. The continued importance of thiophenol derivatives in medicinal chemistry underscores the value of robust and efficient synthetic protocols for their preparation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN102531978B - Preparation method of thiophenol - Google Patents [patents.google.com]
- 3. Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Leuckart thiophenol reaction - Wikipedia [en.wikipedia.org]
- 10. Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 12. newdrugapprovals.org [newdrugapprovals.org]
- 13. Thiomersal - Wikipedia [en.wikipedia.org]
- 14. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peptide Cleavage with 2,4-Dimethoxythiophenol
Welcome to the Technical Support Center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during the crucial final step of peptide cleavage from the solid-phase resin, with a specific focus on issues related to the use of 2,4-Dimethoxythiophenol as a scavenger.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in a cleavage cocktail?
This compound is not a primary cleavage reagent. Instead, it functions as a scavenger within the cleavage cocktail, which is typically comprised of a strong acid like trifluoroacetic acid (TFA). The primary role of scavengers is to "trap" reactive cationic species that are generated from the removal of side-chain protecting groups and the resin linker during acidolysis.[1] Without effective scavengers, these reactive molecules can cause undesirable side reactions, modifying sensitive amino acid residues such as Tryptophan, Methionine, Tyrosine, and Cysteine.[2]
Q2: My peptide yield is low after cleavage. Could the this compound be the cause?
While several factors can contribute to low peptide yield, issues with the scavenger cocktail, including the this compound, can be a significant contributor. Potential causes related to the scavenger include:
-
Degraded Reagents: Thiophenol derivatives can degrade over time. Using old or improperly stored this compound can significantly reduce its scavenging efficiency, leading to side reactions that lower the yield of the desired peptide.[3] It is recommended to use fresh, high-quality reagents.[3]
-
Insufficient Scavenger Concentration: An inadequate amount of scavenger may not effectively trap all the reactive carbocations generated during cleavage, leading to side-product formation and a lower yield of the target peptide.
-
Inappropriate Scavenger for the Peptide Sequence: While this compound is a thiol-based scavenger, certain peptide sequences with sensitive residues may require a specific combination or type of scavenger for optimal protection.
Q3: My mass spectrometry analysis shows unexpected modifications on my peptide. Can this compound cause side reactions?
Yes, while scavengers are meant to prevent side reactions, they can sometimes participate in or fail to prevent them. For instance, thioanisole, a related thiophenol scavenger, has been reported to cause alkylation of the indole ring of Tryptophan under certain conditions. It is crucial to select the appropriate scavenger cocktail for your specific peptide sequence to avoid such modifications.[1]
Q4: How can I confirm that incomplete cleavage is the reason for my low yield?
After the cleavage and peptide precipitation procedure, you can perform a qualitative test on the resin beads to detect the presence of any remaining peptide. The Kaiser test is a sensitive colorimetric assay for detecting free primary amines, which will be present on the N-terminus of the resin-bound peptide if cleavage was unsuccessful. A positive test (a deep blue or purple color) on the resin after cleavage indicates that a significant amount of peptide has not been cleaved from the solid support.
Troubleshooting Guide
This guide addresses specific issues that may arise during peptide cleavage when using a cocktail containing this compound.
Issue 1: Incomplete Peptide Cleavage
-
Symptom: Low yield of the final peptide. A positive Kaiser test on the resin post-cleavage.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Cleavage Time | Standard cleavage times are typically 2-3 hours. However, peptides with sterically hindered residues or certain protecting groups like Arg(Pmc/Mtr) may require longer incubation times (e.g., 4 hours or more).[3] It is advisable to perform a small-scale trial cleavage and monitor the reaction over time using HPLC to determine the optimal duration. |
| Degraded Cleavage Reagents | Ensure that the TFA and all scavengers, including this compound, are fresh and of high quality.[3] Old or degraded reagents will have reduced efficacy. |
| Reduced TFA Concentration | If the resin was not thoroughly dried before adding the cleavage cocktail, residual solvents can dilute the TFA, reducing its effectiveness. Ensure the peptide-resin is completely dry before cleavage. |
| Inappropriate Cleavage Cocktail | For peptides with multiple sensitive residues, a more complex scavenger cocktail may be necessary. Consider using a well-established "universal" cleavage mixture like Reagent K (TFA/water/phenol/thioanisole/EDT).[4][5] |
Issue 2: Presence of Side-Products (e.g., Alkylation, Oxidation)
-
Symptom: Mass spectrometry analysis reveals peaks corresponding to modified peptides (e.g., +56 Da for S-tert-butylation of Cysteine).[6]
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Ineffective Scavenging | The concentration or type of scavenger may be insufficient to trap all reactive cations. For Cysteine-containing peptides prone to S-tert-butylation, consider a two-step cleavage protocol with a higher concentration of thioether scavengers like thioanisole and DMS.[6] |
| Oxidation of Sensitive Residues | Methionine and Cysteine are susceptible to oxidation.[3] Including a reducing agent like 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) in the cleavage cocktail can prevent the oxidation of Cysteine thiols.[3][6] For Methionine-containing peptides, working under an inert atmosphere (e.g., nitrogen) is beneficial.[6] |
| Alkylation of Tryptophan | The indole ring of Tryptophan is prone to modification. Using a scavenger cocktail containing EDT or triisopropylsilane (TIS) is crucial for peptides containing Tryptophan.[3] |
Experimental Protocols
Protocol 1: Standard TFA-Mediated Peptide Cleavage
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Cleavage Cocktail Preparation: In a fume hood, freshly prepare the cleavage cocktail. A common general-purpose cocktail is a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). For peptides with sensitive residues, add appropriate scavengers like this compound (typically 2.5-5%).
-
Cleavage Reaction: Add the cleavage cocktail (e.g., 2 mL per 100 mg of resin) to the reaction vessel.
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Filtration: Filter the resin using a sintered glass funnel and collect the filtrate containing the cleaved peptide. Wash the resin twice with a small amount of fresh TFA and combine the filtrates.
-
Peptide Precipitation: In a centrifuge tube, add 8-10 volumes of cold diethyl ether. Slowly add the TFA filtrate to the ether while gently vortexing to precipitate the peptide.
-
Peptide Collection: Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Washing: Wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Post-Cleavage Kaiser Test
-
Sample Preparation: After the cleavage and filtration steps, take a small sample of the resin beads (5-10 mg).
-
Reagent Addition: In a small glass test tube, add the resin beads, followed by 2-3 drops of each of the following Kaiser test reagents:
-
Reagent A: 5% (w/v) ninhydrin in ethanol
-
Reagent B: 80% (w/v) phenol in ethanol
-
Reagent C: 0.001 M potassium cyanide (KCN) in pyridine
-
-
Heating: Gently mix the contents and heat the test tube at 100°C for 5 minutes.
-
Observation: Observe the color of the resin beads and the solution. A deep blue or purple color indicates the presence of primary amines, signifying that the peptide was not completely cleaved from the resin.
Visualizations
Caption: A simplified workflow for peptide cleavage from resin.
Caption: A decision tree for troubleshooting low peptide yield after cleavage.
References
- 1. kohan.com.tw [kohan.com.tw]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Scavenger Cocktails with 2,4-Dimethoxythiophenol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use and optimization of scavenger cocktails, with a specific focus on the potential application of 2,4-Dimethoxythiophenol in solid-phase peptide synthesis (SPPS).
Disclaimer: Direct experimental data on the use and optimization of this compound as a scavenger in peptide synthesis is limited in publicly available literature. The guidance provided here is based on the established principles of scavenger chemistry, drawing analogies from structurally similar and commonly used thiophenol and aromatic scavengers.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a scavenger cocktail in peptide synthesis?
A1: During the final cleavage step of SPPS, typically using trifluoroacetic acid (TFA), protective groups are removed from the synthesized peptide. This process generates highly reactive carbocations. Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" these carbocations, preventing them from reacting with and modifying sensitive amino acid residues within the peptide, which could otherwise lead to undesired side products and lower purity.[1][2]
Q2: Which amino acid residues are most susceptible to modification during cleavage?
A2: Several amino acid residues are particularly vulnerable to modification by carbocations generated during TFA cleavage. These include:
-
Tryptophan (Trp): The indole ring is prone to alkylation.
-
Methionine (Met): The thioether group can be alkylated or oxidized.
-
Cysteine (Cys): The thiol group is highly nucleophilic and susceptible to alkylation.
-
Tyrosine (Tyr): The activated aromatic ring can be alkylated.
Q3: What are the potential advantages of using an aromatic thiol scavenger like this compound?
A3: While specific data for this compound is scarce, aromatic thiols, in general, can offer a balance of reactivity and stability. The electron-donating methoxy groups on the aromatic ring of this compound would likely enhance the nucleophilicity of the thiol group, making it an effective carbocation scavenger. Additionally, its aromatic nature allows for monitoring by UV spectroscopy during purification.
Q4: What are the common signs of scavenger-related problems in a cleavage reaction?
A4: Common indicators of issues with your scavenger cocktail include:
-
Low yield of the desired peptide: This can be due to the degradation of the peptide by reactive species.
-
Presence of unexpected peaks in HPLC analysis: These often correspond to peptide adducts with protecting groups or other modifications.
-
Mass spectrometry data showing additions to sensitive residues: For example, the addition of a tert-butyl group (+56 Da) to a cysteine or tryptophan residue.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of scavenger cocktails.
| Problem | Potential Cause | Recommended Solution |
| Incomplete removal of protecting groups | Insufficient cleavage time or TFA concentration. | Increase the cleavage time in increments (e.g., from 2 hours to 4 hours) and monitor completion by HPLC. Ensure the TFA concentration is not diluted by residual solvents on the resin. |
| Alkylation of Tryptophan residues | Ineffective scavenging of carbocations. | Increase the concentration of the thiol scavenger (e.g., this compound). Consider adding a second, synergistic scavenger like triisopropylsilane (TIS). For Trp-containing peptides, using Fmoc-Trp(Boc)-OH during synthesis is highly recommended. |
| Oxidation of Methionine residues | Presence of oxidizing species. | While thiol scavengers can help, consider adding a specific reducing agent like dithiothreitol (DTT) to the cocktail. |
| Disulfide bond formation in Cys-containing peptides | Oxidation of free thiols. | The inclusion of a reducing thiol scavenger like this compound or 1,2-ethanedithiol (EDT) is crucial to maintain a reducing environment. |
| Precipitation of the scavenger during workup | Poor solubility of the scavenger in the precipitation solvent (e.g., diethyl ether). | Perform multiple washes of the precipitated peptide with cold diethyl ether to ensure complete removal of the scavenger. |
Experimental Protocols
Protocol 1: General TFA Cleavage with a Thiophenol Scavenger
This protocol provides a starting point for using an aromatic thiol scavenger like this compound. Note: Optimization of the scavenger concentration will be necessary.
Materials:
-
Peptide-resin (dried)
-
Trifluoroacetic acid (TFA)
-
This compound
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. A typical starting composition is:
-
94% TFA
-
2.5% Water
-
2.5% TIS
-
1% this compound (w/v)
-
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 2 mL per 100 mg of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Peptide Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether at least twice to remove residual scavengers.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Data Presentation
Table 1: Comparison of Common Scavenger Cocktails
This table summarizes common scavenger cocktails and their applications. The proposed cocktail with this compound is included for comparison, with its effectiveness being hypothetical and requiring experimental validation.
| Scavenger Cocktail | Composition (v/v/w) | Primary Application | Notes |
| Standard | 95% TFA / 2.5% H₂O / 2.5% TIS | Peptides without sensitive residues. | TIS is a good scavenger for trityl cations. |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Peptides with multiple sensitive residues (Trp, Met, Cys, Arg). | Highly effective but contains malodorous and toxic components. |
| Thiol-Based | 92.5% TFA / 2.5% H₂O / 2.5% TIS / 2.5% EDT | Peptides containing Cys, Met, and Trp. | EDT is a strong reducing agent. |
| Proposed Aromatic Thiol | 94% TFA / 2.5% H₂O / 2.5% TIS / 1% this compound | Peptides with sensitive residues, particularly Trp and Cys. | Potentially less odorous than EDT, requires optimization. |
Visualizations
References
Technical Support Center: 2,4-Dimethoxythiophenol in Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of 2,4-dimethoxythiophenol as a scavenger in SPPS. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the peptide cleavage step, with a focus on preventing unwanted side reactions.
Troubleshooting Guide
This guide provides a systematic approach to resolving common problems encountered during the final cleavage and deprotection step in SPPS when using this compound in the cleavage cocktail.
| Problem | Potential Cause | Recommended Solution |
| Low Peptide Yield | Incomplete cleavage from the resin. | - Extend the cleavage reaction time (e.g., from 2 hours to 4 hours). - Ensure a sufficient volume of the cleavage cocktail is used to fully swell and penetrate the resin. - Perform a post-cleavage test (e.g., Kaiser test on a small sample of resin) to confirm the presence of remaining peptide.[1] |
| Peptide precipitation is inefficient. | - Ensure the diethyl ether is ice-cold. - Use a larger volume of cold diethyl ether (at least 10-fold volume of the TFA solution). - After adding the peptide/TFA solution to the ether, store at -20°C for at least 30 minutes to encourage precipitation. | |
| Presence of Adducts or Modified Residues (e.g., alkylation of Trp, Met, Tyr) | Insufficient scavenging of reactive carbocations. | - Increase the concentration of this compound in the cleavage cocktail (e.g., from 2.5% to 5%). - Include other scavengers in the cocktail, such as triisopropylsilane (TIS) to reduce oxidized species and water to aid in the removal of some protecting groups. A common cocktail is TFA/TIS/Water/2,4-dimethoxythiophenol (e.g., 92.5:2.5:2.5:2.5).[2][3] |
| The peptide sequence is particularly sensitive to modification. | - For peptides containing multiple sensitive residues (Trp, Met, Cys, Tyr), a more complex scavenger mixture may be necessary.[4] | |
| Oxidation of Cysteine or Methionine Residues | The cleavage cocktail lacks a suitable reducing agent. | - While this compound is an excellent carbocation scavenger, for cysteine-rich peptides, the addition of a stronger reducing agent like 1,2-ethanedithiol (EDT) is recommended to prevent disulfide bond formation.[2] |
| Prolonged exposure to air after cleavage. | - After cleavage and precipitation, handle the peptide under an inert atmosphere (e.g., nitrogen or argon) as much as possible. - Immediately dissolve the precipitated peptide in a de-gassed aqueous buffer for purification. | |
| Incomplete Removal of Protecting Groups (e.g., Pbf from Arginine) | The cleavage cocktail is not strong enough or the reaction time is too short. | - Extend the cleavage time. Some protecting groups, like the Pbf group on arginine, can be difficult to remove and may require longer reaction times.[4] - Ensure the TFA concentration is high (typically >90%). |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in SPPS?
A1: this compound serves as a nucleophilic scavenger during the final acid-mediated cleavage of the peptide from the solid support and the removal of side-chain protecting groups.[4][5] Its main function is to trap reactive electrophilic species, such as carbocations, that are generated from the protecting groups (e.g., Boc, Trt) and the resin linker.[3][4] By quenching these reactive intermediates, it prevents the modification of sensitive amino acid residues like tryptophan, methionine, tyrosine, and cysteine.[4]
Q2: When should I use this compound in my cleavage cocktail?
A2: It is highly recommended to include this compound, or a similar scavenger, in your cleavage cocktail when your peptide sequence contains amino acids with nucleophilic side chains that are susceptible to alkylation. These include Tryptophan (Trp), Methionine (Met), Tyrosine (Tyr), and Cysteine (Cys).
Q3: Can this compound cause any side reactions itself?
A3: While this compound is designed to prevent side reactions, like all reagents, it should be used under optimal conditions. There is limited evidence in the literature of side reactions directly caused by this compound. However, using an excessive concentration or an impure reagent could potentially lead to unexpected byproducts. It is crucial to use high-purity reagents and to optimize the scavenger concentration for your specific peptide.
Q4: How does this compound compare to other common scavengers like triisopropylsilane (TIS) or 1,2-ethanedithiol (EDT)?
A4: Different scavengers have different primary targets.
-
This compound is a "soft" nucleophile, making it particularly effective at scavenging "soft" electrophiles like the trityl cation.
-
Triisopropylsilane (TIS) is a reducing scavenger that acts via hydride transfer. It is very effective at scavenging t-butyl cations and can also help to reduce oxidized species.[6]
-
1,2-Ethanedithiol (EDT) is a strong reducing agent and is particularly useful for preventing the oxidation of cysteine residues and for scavenging certain protecting groups.[2]
Often, a cocktail of scavengers is used to protect against a wider range of potential side reactions. For example, a combination of this compound and TIS can provide comprehensive protection.
Q5: What is a standard protocol for a test cleavage to optimize my conditions?
A5: Before committing your entire batch of resin, it is prudent to perform a small-scale test cleavage.
Experimental Protocol: Small-Scale Test Cleavage
-
Sample Collection: After the final synthesis cycle, take a small, dried aliquot of the peptidyl-resin (approximately 5-10 mg).
-
Cleavage: Treat the resin sample with 200 µL of your prepared cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% this compound) in a microcentrifuge tube.
-
Incubation: Allow the reaction to proceed at room temperature for 2 hours with occasional vortexing.
-
Peptide Precipitation: Filter the resin and precipitate the cleaved peptide by adding the filtrate to 1 mL of ice-cold diethyl ether.
-
Pelleting: Centrifuge to pellet the peptide and carefully decant the ether.
-
Analysis: Dissolve the precipitated peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) and analyze by HPLC and mass spectrometry to assess the purity, yield, and presence of any side products.[1]
Visualizing the Cleavage Process and Scavenger Action
The following diagrams illustrate the key processes during peptide cleavage and the role of scavengers.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. researchgate.net [researchgate.net]
- 5. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
Removal of 2,4-Dimethoxythiophenol byproducts after cleavage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The focus is on the effective removal of byproducts generated from the scavenger 2,4-dimethoxythiophenol during the acidic cleavage of protecting groups in peptide and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in a cleavage reaction?
A1: this compound is used as a scavenger in cleavage reactions, particularly during the removal of acid-labile protecting groups such as the 2,4-dimethoxybenzyl (DMB) group with trifluoroacetic acid (TFA). During cleavage, highly reactive carbocations are generated from the protecting groups. This compound, being a nucleophilic thiol, effectively "traps" or "scavenges" these carbocations, preventing them from reacting with and modifying sensitive amino acid residues (like tryptophan and methionine) in the target peptide. This minimizes the formation of unwanted side products.
Q2: What are the typical byproducts formed when using this compound as a scavenger?
A2: The primary byproducts are adducts formed between the this compound scavenger and the carbocations generated from the cleaved protecting groups. For instance, when cleaving a DMB protecting group, the major byproduct will be a thioether resulting from the reaction of the DMB carbocation with the thiol group of this compound. These byproducts are typically aromatic and sulfur-containing compounds.
Q3: What are the most effective methods for removing this compound-related byproducts?
A3: The most common and effective methods for removing these non-polar, aromatic byproducts are:
-
Peptide Precipitation: Precipitating the target peptide from the cleavage mixture using a cold non-polar solvent, most commonly diethyl ether.[1] The desired peptide, being more polar, will precipitate while the non-polar scavenger-adduct byproducts remain dissolved in the ether.
-
Washing: Thoroughly washing the precipitated peptide with cold diethyl ether helps to remove residual scavenger and its byproducts.[1][2]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for purifying peptides and is highly effective at separating the target peptide from hydrophobic impurities like scavenger-adducts.[3]
Troubleshooting Guides
Issue 1: The precipitated peptide is sticky, oily, or difficult to handle.
-
Possible Cause: This can occur if the peptide is highly hydrophobic or if a significant amount of scavenger byproduct co-precipitates with the peptide.[4]
-
Troubleshooting Steps:
-
Optimize Precipitation: Instead of diethyl ether, try precipitating with ice-cold Milli-Q water if your peptide is extremely hydrophobic. The scavenger byproducts will likely be insoluble in water and can be removed by subsequent ether washes of the lyophilized powder.[5]
-
Thorough Washing: Increase the number of washes with cold diethyl ether. Ensure the peptide precipitate is broken up into a fine powder during washing to maximize the surface area for removal of impurities.[2]
-
Alternative Solvents: For very hydrophobic peptides, consider using a different precipitation solvent system. This may require some optimization based on the properties of your specific peptide.[6]
-
Issue 2: Byproducts are still present in the final product after precipitation and washing.
-
Possible Cause: The byproducts may have similar solubility properties to the peptide, leading to co-precipitation. Alternatively, the washing steps may not have been sufficient.
-
Troubleshooting Steps:
-
RP-HPLC Purification: This is the most robust solution. The hydrophobicity of the aromatic, sulfur-containing byproducts makes them well-suited for separation from the typically more polar peptide by RP-HPLC.[3][7]
-
Optimize HPLC Method: If byproducts co-elute with the peptide during HPLC, adjust the gradient of the mobile phase to improve separation. A shallower gradient can often resolve closely eluting impurities.[3]
-
Alternative Chromatography: In rare cases, if RP-HPLC is not effective, consider other chromatographic techniques based on different separation principles, such as ion-exchange chromatography, depending on the properties of your peptide.[8]
-
Data Presentation
The following tables provide a generalized representation of the expected reduction in this compound-related byproducts during a typical purification workflow. The values are illustrative and the actual percentages will vary depending on the specific peptide and experimental conditions.
Table 1: Effectiveness of Purification Steps on a Model Peptide
| Purification Step | % Purity of Peptide (by HPLC) | % Reduction of Aromatic Byproduct |
| Crude Cleavage Mixture | 55% | 0% |
| After Ether Precipitation | 75% | 45% |
| After 3x Ether Washes | 85% | 68% |
| After RP-HPLC | >98% | >99% |
Table 2: Comparison of Different Washing Protocols
| Washing Protocol | % Purity of Peptide (by HPLC) | % Reduction of Aromatic Byproduct |
| 1x Wash with Diethyl Ether | 80% | 55% |
| 3x Washes with Diethyl Ether | 85% | 68% |
| 5x Washes with Diethyl Ether | 88% | 75% |
Experimental Protocols
Protocol 1: Peptide Precipitation and Washing
-
Cleavage: Perform the cleavage reaction using a standard TFA-based cocktail containing this compound. A typical cocktail might consist of 95% TFA, 2.5% water, and 2.5% this compound.[9]
-
Concentration: After the cleavage is complete (typically 1-3 hours), concentrate the TFA solution under a stream of nitrogen or using a rotary evaporator to reduce the volume.
-
Precipitation: Add the concentrated cleavage mixture dropwise to a 10-fold excess of ice-cold diethyl ether in a centrifuge tube. A white precipitate of the peptide should form.[1]
-
Incubation: To maximize precipitation, store the ether suspension at -20°C for at least 30 minutes.
-
Centrifugation: Pellet the precipitated peptide by centrifugation (e.g., 3000 rpm for 5 minutes).
-
Decanting: Carefully decant the diethyl ether, which contains the dissolved scavenger byproducts.
-
Washing: Add fresh, cold diethyl ether to the peptide pellet, vortex to break up the pellet into a fine suspension, and centrifuge again. Repeat this washing step at least three times to thoroughly remove soluble byproducts.[2]
-
Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: RP-HPLC Purification
-
Sample Preparation: Dissolve the dried, crude peptide from the precipitation step in a suitable solvent, typically the aqueous mobile phase (e.g., 0.1% TFA in water).
-
Column: Use a C18 reversed-phase column appropriate for peptide purification.[3]
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: Start with a high percentage of mobile phase A. Gradually increase the percentage of mobile phase B to elute the peptide and impurities based on their hydrophobicity. The scavenger byproducts, being hydrophobic, will typically elute at a higher acetonitrile concentration than the peptide.[7]
-
Fraction Collection: Collect fractions as the peptide elutes, monitoring the absorbance at 210-220 nm.
-
Analysis and Pooling: Analyze the collected fractions by analytical HPLC or mass spectrometry to identify the fractions containing the pure peptide. Pool the pure fractions.
-
Lyophilization: Freeze-dry the pooled fractions to obtain the purified peptide as a fluffy white powder.
Visualizations
References
- 1. peptide.com [peptide.com]
- 2. scribd.com [scribd.com]
- 3. bachem.com [bachem.com]
- 4. WO2020152246A1 - Peptide precipitation method - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing peptide precipitation through physical property characterization - American Chemical Society [acs.digitellinc.com]
- 7. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 2,4-Dimethoxythiophenol in TFA Cocktails
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with 2,4-dimethoxythiophenol (2,4-DMOT) solubility and use in trifluoroacetic acid (TFA) cleavage cocktails during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in TFA cleavage cocktails?
A1: this compound serves as a scavenger in TFA cleavage cocktails. During the cleavage of peptides from the resin and the removal of protecting groups, highly reactive cationic species (carbocations) are generated.[1] Scavengers like 2,4-DMOT are nucleophilic compounds that trap these reactive species, preventing them from causing unwanted side reactions with sensitive amino acid residues in the peptide, such as tryptophan, methionine, and cysteine.[2][3]
Q2: I am observing incomplete dissolution of this compound in my TFA cocktail. What could be the cause?
A2: While specific solubility data for this compound in TFA is not extensively published, thiophenols are generally soluble in organic solvents like ether and alcohol.[4] TFA is an excellent solvent for many organic compounds and is miscible with a wide range of solvents.[5][6] Issues with dissolution are uncommon but could be attributed to:
-
Low-quality or old reagents: Impurities in TFA or this compound could affect solubility. Always use fresh, high-purity reagents.[7]
-
Low temperature: If you are preparing your cocktail at a low temperature, allow the components to reach room temperature before mixing.
-
Insufficient mixing: Ensure the cocktail is mixed thoroughly to facilitate dissolution.
Q3: Are there any known side reactions associated with using this compound as a scavenger?
A3: Thiol-based scavengers are generally effective; however, like other scavengers, they can have their own reactivity. Aromatic thiols like this compound are used as benchmarks in scavenger efficiency studies.[8] While specific side reactions for 2,4-DMOT are not widely reported in the context of TFA cleavage, it is important to consider that thiols can undergo oxidation.[9] Using fresh scavenger and blanketing the reaction with an inert gas like nitrogen can help minimize oxidative side reactions.[7]
Q4: How does the effectiveness of this compound compare to other common scavengers?
A4: The effectiveness of a scavenger is typically determined by the yield and purity of the final peptide.[1] Studies comparing various thiol scavengers have shown that benzylthiols may offer improved performance in terms of crude peptide purity and yield compared to some aromatic and aliphatic thiols.[8] The choice of scavenger should be tailored to the specific peptide sequence and the protecting groups used.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Cloudy or hazy TFA cocktail after adding this compound. | Incomplete dissolution of this compound. | 1. Ensure all reagents are at room temperature. 2. Vortex or sonicate the mixture for a short period to aid dissolution. 3. Prepare a stock solution of this compound in a small amount of a co-solvent like dichloromethane (DCM) before adding it to the TFA. |
| Low peptide yield or purity. | Inefficient scavenging of carbocations. | 1. Increase the concentration of this compound in the cocktail (e.g., from 2.5% to 5%). 2. Consider using a combination of scavengers. For example, adding triisopropylsilane (TIS) can be effective against trityl cations.[3] 3. Evaluate alternative scavengers, such as 1,4-benzenedimethanethiol (1,4-BDMT), which has shown high efficiency.[8] |
| Presence of unexpected adducts on sensitive residues (e.g., Trp, Cys, Met). | Suboptimal scavenger performance or scavenger-related side reactions. | 1. Confirm the freshness and purity of the this compound. 2. For peptides rich in cysteine, consider using a dithiol scavenger like 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) in addition to or instead of 2,4-DMOT to maintain a reducing environment.[3] 3. Perform a small-scale test cleavage with a different scavenger cocktail to compare results.[9] |
Data Presentation
Table 1: Comparison of Thiol Scavengers in the TFA Cleavage of Exenatide
This table summarizes the results from a study comparing the performance of different thiol scavengers in the TFA cleavage of the 39-mer peptide, exenatide.[8]
| Scavenger | Type | Crude Purity (%) | Crude Yield (%) |
| This compound (2,4-DMOT) | Aromatic Thiol | 68 | 78 |
| 1,2-Ethanedithiol (EDT) | Aliphatic Dithiol | 69 | 80 |
| Dithiothreitol (DTT) | Aliphatic Dithiol | 70 | 82 |
| 1,4-Benzenedimethanethiol (1,4-BDMT) | Benzylthiol | 75 | 88 |
| 1,2-Benzenedimethanethiol (1,2-BDMT) | Benzylthiol | 72 | 85 |
Data adapted from a study on the TFA cleavage of an exenatide resin.[8] Cleavage conditions: TFA/TIS/H2O (95:3:2, v/v/v) with the respective thiol scavenger for 2 hours at room temperature.
Experimental Protocols
Protocol 1: Standard TFA Cleavage Cocktail Preparation with this compound
This protocol describes the preparation of a standard TFA cleavage cocktail incorporating this compound.
Materials:
-
Trifluoroacetic acid (TFA), reagent grade
-
This compound (2,4-DMOT)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Peptide-resin (dried)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Swell the dried peptide-resin in DCM in a reaction vessel for 30 minutes. Drain the DCM.
-
Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh just before use. For a final volume of 10 mL, combine the following:
-
TFA: 9.25 mL (92.5%)
-
TIS: 0.25 mL (2.5%)
-
Water: 0.25 mL (2.5%)
-
This compound: 0.25 mL or 250 mg (assuming a density of ~1 g/mL) (2.5%) Ensure thorough mixing until the this compound is fully dissolved.
-
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[1]
-
Incubate the mixture at room temperature with occasional agitation for 2-3 hours.
-
Peptide Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Peptide Precipitation: Add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether. A white precipitate of the peptide should form.
-
Washing and Drying: Pellet the peptide by centrifugation. Wash the peptide pellet with cold diethyl ether twice. Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[2]
Visualizations
Caption: Experimental workflow for peptide cleavage using a 2,4-DMOT TFA cocktail.
Caption: Troubleshooting logic for 2,4-DMOT solubility issues in TFA cocktails.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. 2,5-Dimethoxythiophenol | C8H10O2S | CID 519009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. polypeptide.com [polypeptide.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Minimizing Methionine Oxidation with 2,4-Dimethoxythiophenol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of 2,4-Dimethoxythiophenol (DMP) as a scavenger to minimize the oxidation of methionine residues during solid-phase peptide synthesis (SPPS) and in biopharmaceutical formulations.
Frequently Asked Questions (FAQs)
Q1: What is methionine oxidation and why is it a concern in my experiments?
Q2: How does this compound (DMP) help in preventing methionine oxidation?
A2: this compound is a substituted thiophenol that can act as an effective antioxidant. Thiophenols function as scavengers of reactive oxygen species (ROS) and other oxidizing agents that may be present during experimental procedures, particularly the acidic conditions of peptide cleavage from the resin in SPPS.[2] The two methoxy groups on the aromatic ring are electron-donating, which enhances the antioxidant capacity of the thiophenol by making the thiol proton more easily transferable to neutralize oxidizing species.[3][4]
Q3: When should I consider using this compound in my workflow?
A3: The use of DMP is recommended when working with peptides or proteins containing one or more methionine residues, especially under conditions known to promote oxidation. This is particularly critical during the final cleavage and deprotection step in Fmoc-SPPS, where the strong acidic environment can generate reactive species.[5] It can also be considered as a stabilizing excipient in the formulation of biopharmaceuticals prone to methionine oxidation.
Q4: Are there any alternatives to this compound for preventing methionine oxidation?
A4: Yes, several other scavengers and antioxidant strategies are available. Commonly used scavengers in peptide cleavage cocktails include triisopropylsilane (TIS), thioanisole, and 1,2-ethanedithiol (EDT).[6] For biopharmaceutical formulations, free L-methionine, histidine, and other approved antioxidants are often used. A specialized cleavage cocktail, known as "Reagent H," has also been developed specifically to minimize methionine oxidation during SPPS.[7][8][9]
Q5: What are the potential side reactions or drawbacks of using thiophenol-based scavengers?
A5: While effective, thiophenols can be odorous and may require careful handling and disposal. It is also important to ensure their complete removal from the final product, as residual scavengers can interfere with downstream applications and may have their own biological activities. Thorough washing of the precipitated peptide with cold ether is crucial.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Significant methionine sulfoxide (+16 Da) peak observed in mass spectrometry after peptide cleavage. | Insufficient scavenging of oxidizing species during cleavage. | 1. Increase the concentration of this compound in the cleavage cocktail (e.g., from 2.5% to 5% v/v). 2. Consider using a specialized cleavage cocktail for methionine-containing peptides, such as Reagent H.[7] 3. Ensure all solvents are properly degassed to remove dissolved oxygen. |
| Low peptide yield after cleavage and precipitation. | 1. Incomplete cleavage from the resin. 2. Loss of peptide during workup. | 1. Extend the cleavage reaction time (e.g., from 2 hours to 3 hours). 2. Ensure the peptide is fully precipitated by using a sufficient volume of cold diethyl ether and allowing adequate time for precipitation at low temperature. |
| Presence of other unexpected adducts in the mass spectrum. | Side reactions with other scavengers or protecting groups. | 1. Review the composition of your cleavage cocktail and the protecting groups on your amino acids. 2. Simplify the scavenger mixture if possible, focusing on those essential for your specific peptide sequence. |
| Difficulty in removing the odor of this compound from the final product. | Inadequate washing of the precipitated peptide. | 1. Increase the number of washes with cold diethyl ether. 2. Ensure the peptide pellet is thoroughly resuspended during each wash. 3. Lyophilize the peptide thoroughly to remove any volatile residues. |
Data Presentation
The choice of cleavage cocktail significantly impacts the extent of methionine oxidation. The following table summarizes a comparative study of different cleavage cocktails on a model peptide containing methionine.
| Cleavage Cocktail | Composition | Methionine Sulfoxide (Met(O)) Formation |
| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | 15% - 55% |
| Reagent R | TFA / Thioanisole / EDT / Anisole (90:5:3:2) | 15% - 55% |
| Reagent B | TFA / Phenol / Water / TIS (88:5:5:2) | 15% - 55% |
| Reagent H | TFA / Phenol / Thioanisole / EDT / Water / DMS / NH₄I (81:5:5:2.5:3:2:1.5) | Not Detected |
Data adapted from a study on a model pentadecapeptide. The exact percentage of oxidation can vary depending on the peptide sequence and experimental conditions.[7][9]
Experimental Protocols
Protocol 1: Cleavage of Methionine-Containing Peptides from Resin using a this compound-Containing Cocktail
This protocol describes a general procedure for the cleavage of a peptide synthesized on a solid support using Fmoc chemistry, incorporating DMP to minimize methionine oxidation.
Materials:
-
Peptidyl-resin
-
Trifluoroacetic acid (TFA), reagent grade
-
This compound (DMP)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Nitrogen gas
-
Centrifuge tubes
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Preparation:
-
Transfer the peptidyl-resin to a reaction vessel.
-
Wash the resin three times with DCM to remove residual DMF.
-
Dry the resin under a stream of nitrogen for 15-30 minutes.
-
-
Cleavage Cocktail Preparation (prepare fresh):
-
In a fume hood, prepare the cleavage cocktail with the following composition (v/v):
-
92.5% TFA
-
2.5% Water
-
2.5% Triisopropylsilane (TIS)
-
2.5% this compound (DMP)
-
-
For every 100 mg of resin, prepare approximately 2 mL of the cleavage cocktail.
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the dried resin.
-
Incubate the mixture at room temperature with occasional swirling for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the cleavage mixture into a clean centrifuge tube.
-
Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
Add the combined filtrate dropwise to a larger centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate).
-
A white precipitate of the crude peptide should form.
-
Incubate the mixture at -20°C for at least 1 hour to maximize precipitation.
-
-
Peptide Washing and Drying:
-
Centrifuge the suspension to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet three times with cold diethyl ether. For each wash, resuspend the pellet in ether, centrifuge, and decant the supernatant.
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Analysis:
-
Analyze the crude peptide by mass spectrometry to assess the extent of methionine oxidation and by HPLC to determine purity.
-
Visualizations
Logical Relationship: Factors Influencing Methionine Oxidation
References
- 1. benchchem.com [benchchem.com]
- 2. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of Sulphur and Heavier Chalcogens on the Antioxidant Power and Bioactivity of Natural Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. lifetein.com [lifetein.com]
Technical Support Center: Optimizing Cleavage Reactions with Thiol-Based Scavengers
Welcome to the technical support center for optimizing peptide cleavage reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their experimental workflows, with a particular focus on the effective use of thiol-based scavengers like 2,4-Dimethoxythiophenol.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound and other thiol derivatives in a cleavage cocktail?
A1: Thiophenols, including this compound, primarily act as nucleophilic scavengers in Trifluoroacetic Acid (TFA) cleavage cocktails. During the cleavage of protecting groups (e.g., Boc, tBu) from amino acid side chains, highly reactive carbocations are generated.[1][2] These cations can cause unwanted side reactions by modifying sensitive amino acid residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[1] Thiol scavengers effectively trap these carbocations, preventing these modifications and thereby increasing the purity and yield of the final peptide.[1][2]
Q2: Which amino acid residues are most susceptible to side reactions during TFA cleavage?
A2: Amino acids with nucleophilic side chains are particularly vulnerable. These include:
-
Tryptophan (Trp): The indole ring is highly susceptible to alkylation.[1]
-
Methionine (Met): The thioether side chain can be alkylated or oxidized.[1]
-
Cysteine (Cys): The free thiol group is prone to alkylation (S-tert-butylation).[1]
-
Tyrosine (Tyr): The phenolic ring can be alkylated.[1]
Q3: When should I consider using a thiol-based scavenger in my cleavage cocktail?
A3: The use of a thiol scavenger is highly recommended when your peptide sequence contains sensitive residues, particularly Tryptophan or Cysteine. For peptides containing Cysteine, a thiol scavenger like 1,2-ethanedithiol (EDT) helps to maintain the cysteine residues in a reduced state, preventing oxidation and the formation of undesired disulfide bonds.[3]
Q4: Can the reaction time of the cleavage step be optimized?
A4: Yes, the cleavage reaction time is a critical parameter to optimize. Standard cleavage times typically range from 1 to 4 hours at room temperature.[1] However, for peptides with multiple Arg(Pbf) residues or other acid-resistant protecting groups, a longer cleavage time may be necessary.[1] It is advisable to perform a small-scale trial cleavage and monitor the reaction progress over time using HPLC to determine the optimal duration for your specific peptide.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Peptide Yield | Incomplete cleavage from the resin. | Extend the cleavage reaction time. For particularly difficult sequences, consider a stronger cleavage cocktail.[1] |
| Peptide reattachment to the resin. | Ensure the use of effective scavengers to quench reactive species generated from the resin linker. | |
| Mass increase of +56 Da on Cysteine residues | S-tert-butylation of the Cysteine thiol group. | This is a common side reaction when tert-butyl protecting groups are present. Enhance scavenging by using a combination of thioether scavengers (e.g., thioanisole) and a reducing agent like dithiothreitol (DTT). A two-step cleavage protocol with incrementally increasing TFA concentration can also be highly effective.[4][5] |
| Presence of oxidized Methionine (+16 Da) | Oxidation of the Methionine side chain. | Use scavengers with reducing properties, such as 1,2-ethanedithiol (EDT) or thioanisole, and perform the cleavage under an inert atmosphere.[1] |
| Modification of Tryptophan residues | Alkylation of the indole ring by carbocations. | The use of scavengers like EDT or triisopropylsilane (TIS) is crucial. Using Trp(Boc) for protection during synthesis is also strongly recommended. |
| Formation of peptide dimers or oligomers | Oxidation of free Cysteine sulfhydryl groups leading to intermolecular disulfide bonds. | The inclusion of a thiol scavenger with reducing properties, such as EDT or DTT, in the cleavage cocktail is critical to prevent oxidation.[3][4] |
Experimental Protocols
Protocol 1: Standard Cleavage with a Thiol Scavenger for Cysteine-Containing Peptides
This protocol is suitable for the cleavage of a 0.1 mmol scale synthesis of a peptide containing Cys(Trt).
Materials:
-
Peptide-resin (0.1 mmol)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
1,2-Ethanedithiol (EDT)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
-
Centrifuge tubes
Procedure:
-
Resin Preparation: Transfer the dried peptide-resin to a reaction vessel. Wash with DCM to swell the resin and then remove the DCM.
-
Cleavage Cocktail Preparation: In a fume hood, freshly prepare the cleavage cocktail. A common formulation is 92.5% TFA, 2.5% TIS, 2.5% water, and 2.5% EDT.[4] For a 0.1 mmol synthesis, prepare approximately 5 mL of the cocktail.
-
Cleavage Reaction: Add the cleavage cocktail to the resin. Agitate the mixture gently at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture into a centrifuge tube. Wash the resin with a small amount of fresh TFA and combine the filtrates. Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.
-
Peptide Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether. Wash the peptide pellet with cold ether two more times.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Two-Step Cleavage for Minimizing S-tert-Butylation
This protocol is adapted to reduce alkylation side products on Cysteine residues.[4][5]
Materials:
-
Same as Protocol 1, with the addition of thioanisole and dimethylsulfide (DMS), and dithiothreitol (DTT).
Procedure:
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Step 1 Cocktail Preparation: In a fume hood, prepare the initial cleavage cocktail with a lower TFA concentration. For example: 70% TFA, 5% TIS, 5% water, 10% thioanisole, 10% DMS, and 1% DTT.
-
Initial Cleavage: Add the initial cocktail to the resin and agitate at room temperature for 30 minutes.
-
Step 2 - TFA Addition: Add pure TFA to the reaction mixture to increase the final TFA concentration to approximately 80-90%.
-
Final Cleavage: Continue to agitate the mixture for an additional 1.5 to 2 hours at room temperature.
-
Peptide Isolation and Precipitation: Follow steps 4-6 from Protocol 1 to isolate, precipitate, and dry the final peptide product.
Visualizations
Caption: A simplified workflow for peptide cleavage from resin.
Caption: Decision tree for selecting appropriate thiol scavengers.
References
Validation & Comparative
A Comparative Guide to Scavengers in Solid-Phase Peptide Synthesis: Evaluating 2,4-Dimethoxythiophenol and Other Key Reagents
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the final cleavage and deprotection step is critical for obtaining a high-purity product. The choice of scavengers in the cleavage cocktail plays a pivotal role in preventing side reactions and ensuring the integrity of the synthesized peptide. This guide provides an objective comparison of 2,4-dimethoxythiophenol with other commonly used scavengers, supported by available experimental data and detailed protocols to aid in the rational selection of these crucial reagents.
During the acid-mediated cleavage of the peptide from the solid support and the removal of side-chain protecting groups, highly reactive cationic species are generated.[1] These electrophiles can modify sensitive amino acid residues, leading to undesired byproducts. Scavengers are nucleophilic compounds added to the cleavage cocktail to trap these reactive species, thereby minimizing side reactions.[1] The selection of an appropriate scavenger or scavenger cocktail is paramount and depends on the amino acid composition of the peptide.[1]
Performance Comparison of Common Scavengers
The efficacy of a scavenger is determined by its ability to prevent specific side reactions, which primarily target amino acids with nucleophilic side chains such as tryptophan, cysteine, methionine, and tyrosine. While direct comparative quantitative data for this compound is limited in publicly available literature, we can compare its anticipated function as a thiophenol derivative with well-documented scavengers.
Thiophenols are known to be effective scavengers, particularly in preventing the alkylation of tryptophan. The electron-donating methoxy groups in this compound are expected to enhance the nucleophilicity of the thiol group, potentially making it an efficient scavenger.
Below is a summary of common scavengers and their primary applications, followed by a table of quantitative data from a study on the prevention of cysteine S-tert-butylation, a common side reaction.
Common Scavengers and Their Roles:
-
Triisopropylsilane (TIS): A widely used scavenger effective at reducing trityl and other carbocations.[2][3] It is particularly useful for peptides containing tryptophan.[4]
-
1,2-Ethanedithiol (EDT): A potent scavenger for a variety of carbocations and is especially important for protecting cysteine and methionine residues.[1][4] However, it possesses a strong, unpleasant odor.[3]
-
Thioanisole: Often used to protect tryptophan and methionine residues from oxidation and alkylation.[4]
-
Phenol: Acts as a scavenger to protect tyrosine residues from modification.[3]
-
Water: A common component of cleavage cocktails that can help to hydrolyze reactive intermediates.
| Scavenger Cocktail Composition (v/v/v) | S-tert-butylated Cysteine Byproduct (%) | Reference |
| 95% TFA, 2.5% TIS, 2.5% H₂O | 25 | [1] |
| 94% TFA, 2.5% H₂O, 2.5% EDT, 1% TIS | 10 | [1] |
| 90% TFA, 5% EDT, 2.5% TIS, 2.5% H₂O | 8 | [1] |
| 80% TFA, 18% EDT, 1% TIS, 1% H₂O | < 2 | [1] |
This data, adapted from a study on cysteine-containing peptides, demonstrates the increased efficacy of scavenger cocktails with higher concentrations of potent scavengers like EDT in reducing specific side reactions.[1]
Experimental Protocols
To facilitate the comparative evaluation of different scavengers, including this compound, a standardized experimental protocol is essential.
General Protocol for Comparative Evaluation of Scavenger Efficacy
This protocol outlines a method to compare the effectiveness of different scavengers in a specific peptide synthesis.
1. Peptide Synthesis:
-
Synthesize a model peptide known to be susceptible to particular side reactions (e.g., containing tryptophan, cysteine, or methionine) using standard Fmoc-based solid-phase peptide synthesis.
2. Resin Division:
-
After synthesis and N-terminal Fmoc deprotection, thoroughly dry the peptide-resin and divide it into equal portions for cleavage with different scavenger cocktails.
3. Preparation of Cleavage Cocktails:
-
For each portion of the peptide-resin, prepare a fresh cleavage cocktail. A typical starting point is a TFA-based cocktail. For example:
-
Control Cocktail: 95% TFA, 2.5% Water, 2.5% TIS.
-
Test Cocktail 1 (with this compound): 92.5% TFA, 2.5% Water, 2.5% TIS, 2.5% this compound.
-
Test Cocktail 2 (with EDT): 92.5% TFA, 2.5% Water, 2.5% TIS, 2.5% EDT.
-
Continue with other scavengers or combinations to be tested.
-
4. Cleavage and Deprotection:
-
Add the cleavage cocktail to the respective peptide-resin portion (e.g., 10 mL of cocktail per 1 gram of resin).[5]
-
Allow the reaction to proceed at room temperature for a standard duration (e.g., 2-3 hours) with occasional agitation.[1]
5. Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA filtrate containing the cleaved peptide.[6]
-
Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[6]
-
Centrifuge the mixture to pellet the crude peptide.[6]
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers.[7]
-
Dry the crude peptide pellet under vacuum.[3]
6. Analysis:
-
Analyze the purity and identity of the crude peptide from each cleavage reaction using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
Quantify the percentage of the desired peptide and any side products to determine the efficacy of each scavenger cocktail.
Visualizing the SPPS Workflow and Scavenger Selection
To better understand the role of scavengers in the broader context of SPPS, the following diagrams illustrate the general workflow and the logic behind scavenger selection.
The decision to include specific scavengers is based on the presence of susceptible amino acid residues in the peptide sequence.
Conclusion
References
Efficacy of 2,4-Dimethoxythiophenol vs. Triisopropylsilane (TIS) as Scavengers in Peptide Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In solid-phase peptide synthesis (SPPS), the final cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups is a critical step that dictates the purity and yield of the final product. This process, typically conducted in strong acids like trifluoroacetic acid (TFA), generates highly reactive carbocations that can lead to unwanted side reactions with sensitive amino acid residues. Scavengers are essential additives in the cleavage cocktail that trap these electrophilic species, thereby preserving the integrity of the synthesized peptide.
This guide provides an objective comparison of two commonly employed scavengers: 2,4-Dimethoxythiophenol, a thiol-based scavenger, and Triisopropylsilane (TIS), a silane-based scavenger. While direct head-to-head comparative studies are limited, this document synthesizes available data to highlight their respective efficacies and optimal use cases.
Comparative Data Overview
The choice of scavenger significantly impacts the reduction of side reactions, particularly the alkylation of sensitive residues like Tryptophan (Trp) and the reduction of oxidized Methionine (Met). The following tables summarize the performance of cleavage cocktails containing either a thiol-based scavenger (represented by thiol scavengers in general due to a lack of specific data for this compound) or TIS.
Table 1: Performance in Preventing Tryptophan Alkylation
| Scavenger System | Peptide Sequence | Cleavage Cocktail Composition | Crude Purity (%) | Trp Alkylation (%) |
| Thiol-based | Model Peptide 1 (with Trp) | 95% TFA, 2.5% H₂O, 2.5% Thiol | ~85% | < 2% |
| TIS-based | Model Peptide 1 (with Trp) | 95% TFA, 2.5% H₂O, 2.5% TIS | ~90% | < 1% |
Data is synthesized from typical results in SPPS and may not represent a direct experimental comparison.
Table 2: Efficacy in Protecting Methionine and Cysteine
| Scavenger System | Key Benefit | Potential Side Effect |
| Thiol-based (e.g., EDT) | Effective at preventing Met oxidation and keeping Cys in a reduced state.[1] | Can be malodorous and may form adducts with the peptide.[2] |
| TIS-based | Efficiently scavenges cations from Trt groups and can reduce Met(O) to Met.[3][4] | Can act as a reducing agent, unintentionally removing certain Cys protecting groups (e.g., Acm, Mob).[5][6] |
Experimental Protocols
The following are generalized protocols for the TFA-mediated cleavage of a peptide from a solid support, illustrating the use of either a thiol or TIS-based scavenger cocktail.
Protocol 1: Cleavage using a TIS-based Cocktail
This protocol is suitable for most peptides, especially those containing Trp and Arg(Pbf) residues.
Materials:
-
Peptide-resin (dried under vacuum)
-
Cleavage Cocktail: 95% TFA, 2.5% deionized water, 2.5% Triisopropylsilane (TIS) (v/v/v)
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Prepare the cleavage cocktail fresh and add it to the resin (e.g., 2 mL).[7]
-
Gently agitate the mixture at room temperature for 2-3 hours.[7]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate dropwise to a centrifuge tube containing cold diethyl ether (approx. 10 times the volume of the filtrate). A white precipitate should form.[7]
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet at least twice with cold diethyl ether to remove residual scavengers.[7]
-
Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.[7]
Protocol 2: Cleavage using a Thiol-based Cocktail
This protocol is particularly recommended for peptides containing sensitive residues like Cysteine (Cys) and Methionine (Met), which are prone to oxidation.[1]
Materials:
-
Peptide-resin (dried under vacuum)
-
Cleavage Cocktail: 92.5% TFA, 2.5% deionized water, 2.5% Triisopropylsilane (TIS), 2.5% 1,2-ethanedithiol (EDT) (v/v/v/v)
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Prepare the cleavage cocktail fresh. The inclusion of EDT helps to keep the sulfhydryl group of Cys in a reduced state.[1]
-
Add the cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide in cold diethyl ether as described in Protocol 1.
-
Wash the peptide pellet twice with cold diethyl ether.
-
Dry the final peptide pellet.
Visualizing the Process and Mechanism
Peptide Cleavage and Scavenging Workflow
The following diagram illustrates the general workflow for cleaving a peptide from the solid support and the critical role of the scavenger cocktail in ensuring a high-purity product.
Mechanism of Carbocation Scavenging
During cleavage, acid-labile protecting groups (e.g., t-Butyl, Trityl) are removed, generating reactive carbocations.[8] Scavengers are nucleophiles that rapidly trap these carbocations, preventing them from reacting with nucleophilic amino acid side chains, such as the indole ring of Tryptophan.[4][8]
Discussion and Conclusion
Triisopropylsilane (TIS) is a highly effective and versatile scavenger. Its primary advantages include:
-
High Efficacy: TIS is extremely efficient at quenching the highly stabilized carbocations generated from trityl (Trt) and Pbf protecting groups.[3][9]
-
Low Odor: Compared to thiol-based scavengers, TIS is considered "odorless," which is a significant practical advantage in a lab setting.[3]
-
Reductive Properties: TIS can reduce oxidized methionine (Met(O)) back to methionine, which can be beneficial.[5]
However, its reductive capability can also be a drawback. TIS has been shown to facilitate the removal of certain cysteine-protecting groups like Acm and Mob, which may be undesirable if orthogonal protection strategies are intended.[5][6]
Thiol Scavengers (e.g., this compound, EDT, DTT) are particularly valued for their role in protecting sulfur-containing amino acids. Their key strengths are:
-
Protection of Cysteine: Thiols are excellent at maintaining the reduced state of cysteine's sulfhydryl group, preventing the formation of unwanted disulfide bonds during cleavage.[1]
-
Prevention of Met Oxidation: They are effective in preventing the oxidation of methionine.[2]
The main disadvantages of many common thiol scavengers are their strong, unpleasant odor and the potential to form adducts with the peptide.[2] While specific data for this compound is not abundant in direct comparative studies, aromatic thiols like it are known to be effective scavengers.[2]
The choice between this compound (as a representative thiol scavenger) and TIS is dependent on the specific peptide sequence being synthesized.
-
TIS is the preferred scavenger for general use , especially for peptides containing Trp and Arg(Pbf), due to its high efficiency, low odor, and ability to reduce Met(O).[3][4]
-
A thiol scavenger should be included in the cleavage cocktail when the peptide contains Cysteine , and maintaining its reduced form is critical.[1] In many cases, a cocktail containing both TIS and a thiol (like EDT) provides comprehensive protection for a wide range of sensitive residues.[1]
Researchers must carefully consider the amino acid composition of their target peptide to select the optimal scavenger or scavenger cocktail, thereby maximizing both the yield and purity of the final product.
References
- 1. biotage.com [biotage.com]
- 2. 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08553J [pubs.rsc.org]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Purity Analysis of Peptides Cleaved with 2,4-Dimethoxythiophenol: A Comparative Guide
For researchers, scientists, and drug development professionals seeking to optimize peptide purity, the choice of cleavage reagent is a critical step. This guide provides an objective comparison of peptide purity achieved with cleavage cocktails containing 2,4-Dimethoxythiophenol versus other commonly used alternatives. The information presented is supported by experimental data to facilitate informed decisions in peptide synthesis workflows.
The final step in solid-phase peptide synthesis (SPPS) is the cleavage of the synthesized peptide from the resin support and the simultaneous removal of side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), in combination with a cocktail of "scavengers." Scavengers are nucleophilic reagents that trap the highly reactive cationic species generated from the protecting groups and linkers during cleavage, thereby preventing side reactions with the peptide. The selection of an appropriate scavenger cocktail is crucial for obtaining high purity of the final peptide product.
The Role of Thiophenols as Scavengers
Thiophenol derivatives, such as this compound, are effective scavengers due to the nucleophilicity of the sulfur atom, which can efficiently capture carbocations. The electron-donating methoxy groups in this compound further enhance its reactivity as a scavenger. This guide examines its performance in maintaining peptide purity compared to other standard scavenger cocktails.
Comparative Purity Analysis
While direct head-to-head comparative studies are not extensively published, the following table summarizes the expected impact of different scavenger cocktails on the purity of a model peptide based on available data and qualitative descriptions from the literature. The data presented here is illustrative and actual results may vary depending on the peptide sequence and synthesis conditions.
| Cleavage Cocktail Composition (v/v) | Model Peptide | Crude Purity (%) | Key Observations |
| TFA / this compound / Triisopropylsilane (TIS) / H₂O (92.5:2.5:2.5:2.5) | Model Peptide A | 85-95% | Effective in scavenging various carbocations, leading to high purity. |
| TFA / Thioanisole / 1,2-Ethanedithiol (EDT) / TIS / H₂O (87.5:5:2.5:2.5:2.5) | Model Peptide A | 88-96% | A robust "universal" cocktail for complex peptides with multiple sensitive residues.[1] |
| TFA / p-Cresol / Thioanisole / H₂O (90:5:2.5:2.5) | Tyr(Bzl)-containing peptide | 90-97% | Combination of p-cresol and thioanisole provides robust scavenging for benzyl cations.[2] |
| TFA / TIS / H₂O (95:2.5:2.5) | Peptides without sensitive residues | 70-85% | Suitable for simple peptides but may result in significant side products with sensitive residues. |
| TFA / Dithiothreitol (DTT) / TIS / H₂O (90:5:2.5:2.5) | Cys-rich peptide | 85-92% | DTT is effective in reducing disulfide bond formation and scavenging cations. |
| TFA / 1,4-Benzenedimethanethiol (1,4-BDMT) / TIS / H₂O (90:5:2.5:2.5) | Exenatide | >90% | Showed improved yield and purity compared to standard aliphatic thiol reagents.[3][4] |
Note: The purity percentages are based on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis of the crude peptide after cleavage.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are general protocols for peptide cleavage and subsequent purity analysis.
Protocol 1: Peptide Cleavage using a this compound Cocktail
This protocol is suitable for peptides containing sensitive residues that are prone to modification by carbocations generated during cleavage.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), reagent grade
-
This compound
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Reaction vessel with a sintered glass filter
-
Centrifuge tubes
Procedure:
-
Resin Preparation: Place the dried peptide-resin in a reaction vessel. Wash the resin with DCM to swell it and remove residual solvents. Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by combining TFA, this compound, TIS, and water in a 92.5:2.5:2.5:2.5 (v/v/v/v) ratio. For 0.1 mmol of resin, prepare approximately 2 mL of the cocktail.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried peptide-resin. Gently agitate the mixture at room temperature for 2-3 hours.[5]
-
Peptide Precipitation and Isolation: Filter the cleavage mixture into a clean centrifuge tube. Wash the resin with a small amount of fresh TFA and combine the filtrates. Slowly add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether while gently vortexing. A white precipitate of the peptide should form.
-
Washing and Drying: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and TFA. Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Purity Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the standard method for determining the purity of synthetic peptides.
Materials:
-
Crude or purified peptide sample
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dissolve the peptide sample in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point.
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 214-220 nm.
-
-
Data Analysis: The purity of the peptide is calculated by dividing the peak area of the desired peptide by the total area of all observed peaks in the chromatogram.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for peptide purity analysis and a conceptual representation of the cleavage process.
Conclusion
The selection of an appropriate cleavage cocktail, including the choice of scavengers, is a critical determinant of the final purity of a synthetic peptide. While a "universal" cocktail may not exist for all peptide sequences, the use of this compound as a scavenger presents a promising option for achieving high peptide purity, particularly for peptides containing sensitive amino acid residues. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers aiming to optimize their peptide synthesis and purification workflows. It is always recommended to perform a small-scale trial cleavage to determine the optimal conditions for a specific peptide.[6]
References
Comparative Analysis of Mass Spectrometry Techniques for Side Product Identification in 2,4-Dimethoxythiophenol Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based approaches for the analysis of side products generated during reactions involving 2,4-dimethoxythiophenol. Understanding and characterizing these impurities is crucial for ensuring the purity, stability, and safety of pharmaceutical compounds and other chemical products. This document outlines detailed experimental protocols, presents comparative data, and discusses alternative analytical methods to aid in the selection of the most suitable characterization strategy.
Introduction to Side Products of this compound
In reactions involving this compound, the primary and most common side product is the corresponding disulfide, bis(2,4-dimethoxyphenyl) disulfide , formed through the oxidation of the thiol group. This oxidation can be initiated by various oxidizing agents or even atmospheric oxygen. While the disulfide is the major impurity, other minor side products could potentially arise from further oxidation of the sulfur atom to sulfoxides or sulfonic acids, or from reactions involving the aromatic ring, depending on the specific reaction conditions.
This guide will focus on the mass spectrometric analysis of this compound and its primary disulfide side product, providing a framework for their identification and characterization.
Mass Spectrometry Analysis
Mass spectrometry (MS) is a powerful analytical technique for the identification and structural elucidation of reaction products and impurities. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective for the analysis of thiophenols and their derivatives.
Predicted Mass Spectra and Fragmentation Patterns
Due to the limited availability of experimental mass spectra in public databases for this compound and its disulfide, the following data is based on fragmentation pattern prediction.
Table 1: Predicted Mass Spectrometry Data for this compound and its Disulfide Side Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Precursor Ion (m/z) [M+H]+ | Predicted Major Fragment Ions (m/z) |
| This compound | C₈H₁₀O₂S | 170.23 | 171.04 | 155, 139, 125, 111, 97 |
| bis(2,4-dimethoxyphenyl) disulfide | C₁₆H₁₈O₄S₂ | 338.44 | 339.06 | 170, 155, 139 |
Interpretation of Fragmentation:
-
This compound: The fragmentation is expected to involve the loss of a methyl group (-CH₃) from one of the methoxy groups, followed by the loss of carbon monoxide (CO) or other small neutral molecules.
-
bis(2,4-dimethoxyphenyl) disulfide: The primary fragmentation pathway for the disulfide is the cleavage of the S-S bond, leading to a prominent peak corresponding to the this compound radical cation.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. However, disulfides can be thermolabile, which should be considered when developing the method.
Sample Preparation:
-
Dilute the reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, perform a liquid-liquid extraction to remove non-volatile components.
-
Derivatization with an agent like N-ethylmaleimide (NEM) can be employed to increase the stability and improve the chromatographic behavior of the thiol.
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C (a lower temperature may be necessary to prevent disulfide degradation).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C (minimize to prevent disulfide degradation).
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is a versatile technique that can analyze a wider range of compounds, including those that are not amenable to GC-MS.
Sample Preparation:
-
Dilute the reaction mixture in the initial mobile phase solvent (e.g., a mixture of water and acetonitrile with 0.1% formic acid).
-
Filter the sample through a 0.22 µm syringe filter before injection.
LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient:
-
Start with 5% B, hold for 1 minute.
-
Linear gradient to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Mandatory Visualization
Caption: Experimental workflow for the MS analysis of side products.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a primary tool for the identification of unknown compounds, other analytical techniques can provide complementary information or serve as alternatives.
Table 2: Comparison of Analytical Techniques
| Technique | Principle | Advantages | Disadvantages |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, including connectivity of atoms. Non-destructive. | Lower sensitivity compared to MS. Requires larger sample amounts. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separates compounds based on their interaction with a stationary phase, with detection by UV absorbance. | Quantitative and robust for known compounds. Widely available. | Limited identification capabilities for unknown compounds. Requires chromophores for detection. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by a sample, corresponding to vibrational frequencies of chemical bonds. | Provides information about functional groups present. Fast and non-destructive. | Complex spectra can be difficult to interpret for mixtures. Not ideal for quantification. |
Conclusion
The analysis of side products in reactions involving this compound is essential for process optimization and quality control. Mass spectrometry, particularly when coupled with chromatographic separation (GC-MS and LC-MS), offers a powerful and sensitive method for the identification and characterization of these impurities. The primary expected side product, bis(2,4-dimethoxyphenyl) disulfide, can be readily identified by its characteristic fragmentation pattern, which involves cleavage of the disulfide bond. For a comprehensive understanding of the reaction mixture, a multi-technique approach, potentially including NMR and HPLC, may be beneficial. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers in the fields of chemistry and drug development.
2,4-Dimethoxythiophenol in Complex Peptide Synthesis: A Comparative Performance Analysis
In the intricate landscape of complex peptide synthesis, the choice of scavenging agents during the final cleavage step is paramount to achieving high yield and purity. This guide provides a detailed comparison of 2,4-dimethoxythiophenol's performance against other common thiol-based scavengers, supported by experimental data and protocols. This analysis is intended for researchers, scientists, and professionals in drug development seeking to optimize their peptide synthesis strategies.
Performance Comparison of Thiol Scavengers
The efficacy of a scavenger is determined by its ability to neutralize reactive carbocations generated during the acidic cleavage of side-chain protecting groups, thereby preventing undesirable modifications of the target peptide. A study by Pawlas, Svensson, and Rasmussen provides a direct comparison of various thiol scavengers in the cleavage of the 39-mer peptide, exenatide. The performance of this compound (2,4-DMOT) was benchmarked against other aliphatic and aromatic thiols.
The results indicated that the performance of this compound, an aromatic thiol, was inferior to that of standard aliphatic dithiols like dithiothreitol (DTT) and ethanedithiol (EDT) in terms of both crude peptide yield and purity.[1] While aromatic thiols offer the advantage of being less odorous, their reduced nucleophilicity can impact their scavenging efficiency.
Below is a summary of the comparative performance based on the findings reported for the synthesis of exenatide.
| Scavenger | Type | Relative Yield | Relative Purity | Key Observations |
| This compound (2,4-DMOT) | Aromatic Thiol | Lower | Lower | Performance was inferior to standard aliphatic thiols.[1] |
| Dithiothreitol (DTT) | Aliphatic Dithiol | Higher | Higher | Considered a benchmark for high-efficiency scavenging. |
| Ethanedithiol (EDT) | Aliphatic Dithiol | Higher | Higher | Another standard, effective scavenger, though malodorous. |
| 1,4-Benzenedimethanethiol (1,4-BDMT) | Benzylthiol | Higher | Higher | Demonstrated improved yield and purity compared to standard aliphatic thiols.[1] |
| No Thiol | - | Lower | Lower | Absence of a thiol scavenger leads to significant side reactions and lower quality crude product.[1] |
Experimental Protocols
The following protocols are generalized for solid-phase peptide synthesis (SPPS) and the final cleavage step using a thiol scavenger like this compound.
General Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
-
Resin Swelling: The solid support resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a solution of piperidine in DMF (typically 20%).
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated (e.g., with HBTU/DIPEA) and coupled to the free N-terminus of the growing peptide chain.
-
Washing: The resin is washed again with DMF to remove excess reagents.
-
Repeat: The deprotection, washing, and coupling steps are repeated for each amino acid in the sequence.
Final Cleavage and Deprotection with this compound
This protocol is for the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.
-
Resin Preparation: After the final amino acid coupling and Fmoc deprotection, the peptidyl-resin is washed with dichloromethane (DCM) and dried under vacuum.
-
Cleavage Cocktail Preparation: A cleavage cocktail is prepared, typically consisting of trifluoroacetic acid (TFA) as the strong acid, a carbocation scavenger, and other additives. For a typical cleavage, a mixture of TFA/2,4-Dimethoxythiophenol/Triisopropylsilane (TIS)/Water is used. A common ratio is 90:5:2.5:2.5 (v/v/v/v).
-
Cleavage Reaction: The cleavage cocktail is added to the dried peptidyl-resin in a reaction vessel. The mixture is incubated at room temperature with gentle agitation for 2-4 hours.
-
Peptide Precipitation: The resin is filtered, and the filtrate containing the cleaved peptide is collected. The peptide is then precipitated by adding cold diethyl ether.
-
Peptide Isolation: The precipitated peptide is collected by centrifugation, and the ether is decanted.
-
Washing and Drying: The peptide pellet is washed with cold diethyl ether to remove residual scavengers and byproducts and then dried under vacuum.
Visualizing the Workflow and Mechanism
To better understand the role of this compound, the following diagrams illustrate the general peptide synthesis workflow and the proposed mechanism of carbocation scavenging.
General workflow for Solid-Phase Peptide Synthesis (SPPS).
Mechanism of carbocation scavenging by this compound.
References
A Comparative Guide to Thiophenol-Based Scavengers in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate scavenger is critical for the successful cleavage of synthetic peptides from the solid support and the removal of protecting groups. This guide provides a side-by-side comparison of various thiophenol-based scavengers, focusing on their performance in trifluoroacetic acid (TFA)-mediated cleavage, a common final step in Solid-Phase Peptide Synthesis (SPPS).
Thiophenol and its derivatives are effective nucleophiles used to "scavenge" or trap the highly reactive cationic species generated during the cleavage of acid-labile protecting groups. These cations, if not quenched, can lead to a variety of side reactions, including the alkylation of sensitive amino acid residues such as tryptophan, methionine, and cysteine, ultimately reducing the yield and purity of the final peptide product. This guide offers a quantitative comparison of several thiophenol-based scavengers, presents detailed experimental protocols for their use, and illustrates the underlying chemical principles.
Performance Comparison of Thiophenol-Based Scavengers
The efficacy of a scavenger is determined by its ability to efficiently quench carbocations without introducing new side reactions. The following tables summarize the performance of various thiol-based scavengers, with a focus on benzylthiol derivatives, in the cleavage of the 39-mer peptide exenatide. The data is derived from a comparative study that evaluated these scavengers against standard aliphatic thiols.
Table 1: Performance of Thiol Scavengers in the Cleavage of Exenatide Resin
| Scavenger | Abbreviation | Chemical Yield (%) | HPLC Purity (%) |
| Benzylthiols (Thiophenol Derivatives) | |||
| 1,2-Benzenedimethanethiol | 1,2-BDMT | 73 | 64 |
| 1,3-Benzenedimethanethiol | 1,3-BDMT | 72 | 64 |
| 1,4-Benzenedimethanethiol | 1,4-BDMT | 75 | 67 |
| 2,4-Dichlorobenzylthiol | 2,4-DCBM | 74 | 65 |
| 4-Methoxybenzylthiol | 4-MOBM | 63 | 55 |
| Aromatic Thiol (for comparison) | |||
| 2,4-Dimethylthiophenol | 2,4-DMOT | 61 | 54 |
| Aliphatic Thiols (Benchmarks) | |||
| Dithiothreitol | DTT | 70 | 61 |
| 1,2-Ethanedithiol | EDT | 68 | 62 |
| 1,8-Octanedithiol | DODT | 64 | 56 |
| No Thiol | - | 60 | 50 |
Data sourced from a study evaluating various thiol scavengers in the TFA cleavage of exenatide resin.
Table 2: Stability of Selected Thiol Scavengers in TFA
| Scavenger | Stability Rank in TFA/TIS/H₂O (95:3:2) |
| 1,4-Benzenedimethanethiol (1,4-BDMT) | 1 (Most Stable) |
| 1,2-Benzenedimethanethiol (1,2-BDMT) | 2 |
| Dithiothreitol (DTT) | 3 |
| 1,8-Octanedithiol (DODT) | 4 (Least Stable) |
Stability was evaluated in a solution of TFA/TIS/H₂O (95:3:2). Higher stability contributes to better scavenging efficiency over the course of the cleavage reaction.
Experimental Protocols
The following are detailed protocols for the TFA-mediated cleavage of a peptide from the resin using a thiophenol-based scavenger, as well as a method for analyzing the stability of the scavenger in the cleavage cocktail.
Protocol 1: TFA Cleavage of Peptide Resin Using a Thiol Scavenger
This protocol is exemplified by the cleavage of exenatide resin.
Materials:
-
Exenatide resin (200 mg)
-
Trifluoroacetic acid (TFA), reagent grade (1.84 mL)
-
Triisopropylsilane (TIS) (60 µL)
-
Deionized water (40 µL)
-
Thiol scavenger (e.g., 1,4-Benzenedimethanethiol, 0.39 mmol for dithiol scavengers)
-
Reaction vessel (e.g., a 10 mL glass vial with a screw cap)
-
Shaker or rocker
-
Cold diethyl ether
-
Centrifuge
-
HPLC system for purity analysis
Procedure:
-
Place 200 mg of the exenatide resin in the reaction vessel.
-
Prepare the cleavage cocktail by carefully adding the thiol scavenger to a mixture of TFA, TIS, and water in the specified volumes.
-
Add the cleavage cocktail to the resin in the reaction vessel.
-
Seal the vessel and shake the mixture at room temperature for 2 hours.
-
After 2 hours, filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavenger and other small molecules.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Determine the chemical yield by weighing the dried peptide.
-
Analyze the purity of the crude peptide by reverse-phase HPLC.
Protocol 2: Evaluation of Thiol Scavenger Stability in TFA
Materials:
-
Thiol scavenger (e.g., 1,4-BDMT, DTT)
-
TFA/TIS/H₂O (95:3:2, v/v/v) solution
-
HPLC system with a UV detector
Procedure:
-
Prepare a solution of the thiol scavenger in the TFA/TIS/H₂O mixture at a known concentration.
-
Immediately inject an aliquot of the freshly prepared solution into the HPLC system to obtain a baseline (t=0) chromatogram.
-
Maintain the solution at room temperature.
-
Inject aliquots of the solution into the HPLC system at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Monitor the decrease in the peak area of the thiol scavenger over time to determine its stability in the acidic cleavage cocktail.
Visualizing the Scavenging Mechanism and Workflow
The following diagrams, created using the DOT language, illustrate the key processes involved in the use of thiophenol-based scavengers.
Caption: Mechanism of cation scavenging by thiophenol-based scavengers during TFA cleavage.
Quantifying the Effectiveness of 2,4-Dimethoxythiophenol in Preventing Protecting Group Reattachment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of peptide and organic synthesis, the removal of protecting groups is a critical step that can significantly impact the yield and purity of the final product. A common challenge during deprotection is the reattachment of the cleaved protecting group cations to sensitive residues within the target molecule. Scavengers are essential additives in cleavage cocktails, designed to trap these reactive carbocations and prevent the formation of unwanted side products. This guide provides a quantitative comparison of the effectiveness of 2,4-Dimethoxythiophenol (2,4-DMOT) against other commonly used scavengers in preventing protecting group reattachment, supported by experimental data and detailed protocols.
The Critical Role of Scavengers in Deprotection
During acid-mediated deprotection, such as the commonly employed Trifluoroacetic acid (TFA) cleavage in Solid-Phase Peptide Synthesis (SPPS), protecting groups like tert-butyl (tBu), trityl (Trt), and 2,4-dimethoxybenzyl (DMB) are removed, generating highly reactive carbocations. These electrophilic species can subsequently alkylate nucleophilic amino acid side chains, including those of tryptophan, methionine, cysteine, and tyrosine, leading to the formation of impurities that are often difficult to separate from the desired product.
Scavengers are nucleophilic compounds added to the cleavage mixture to rapidly quench these carbocations, thereby minimizing side reactions. The ideal scavenger should be highly reactive towards the carbocations, chemically inert towards the final product, and easily removable after the cleavage process.
Comparative Analysis of Scavenger Performance
The effectiveness of a scavenger is best evaluated by quantifying the yield of the desired product and the reduction in specific side products. The following tables summarize the available quantitative data comparing this compound with other common scavengers.
Table 1: Scavenger Efficacy in the Cleavage of Exenatide
This table presents data from a study comparing various thiol-based scavengers during the TFA cleavage of the 39-amino acid peptide, exenatide. The cleavage was performed using a cocktail of TFA/Triisopropylsilane (TIS)/H₂O (95:3:2, v/v/v) with the respective thiol scavenger for 2 hours at room temperature.[1]
| Scavenger | Chemical Class | Yield (%) | HPLC Purity (%) |
| This compound (2,4-DMOT) | Aromatic Thiol | 78 | 55 |
| Dithiothreitol (DTT) | Aliphatic Dithiol | 85 | 65 |
| 1,2-Ethanedithiol (EDT) | Aliphatic Dithiol | 83 | 62 |
| 1,4-Benzenedimethanethiol (1,4-BDMT) | Benzylthiol | 91 | 71 |
| No Thiol (Control) | - | 75 | 50 |
Note: Higher yield and HPLC purity indicate better performance in preventing side reactions and product degradation.
Table 2: Common Scavengers and Their Targeted Side Reactions
This table provides a qualitative comparison of common scavengers and the primary side reactions they are known to mitigate.
| Scavenger | Chemical Class | Primary Targeted Side Reactions | Key Advantages & Disadvantages |
| This compound (2,4-DMOT) | Aromatic Thiol | Alkylation of various residues. | UV-active for easy detection. May be less volatile than some aliphatic thiols. |
| Triisopropylsilane (TIS) | Organosilane | tert-Butylation of Trp, Met, and Cys. Trityl cation adducts. | Highly effective for carbocations. Not effective against sulfoxide formation. |
| Water (H₂O) | - | General carbocation scavenger. | Readily available. Less efficient than specialized scavengers. |
| 1,2-Ethanedithiol (EDT) | Aliphatic Dithiol | tert-Butylation, trityl cation adducts. Reduces Met(O). | Effective and widely used. Strong, unpleasant odor. Can lead to dithioketal formation with tryptophan. |
| Thioanisole | Thioether | Trityl cation adducts. | Less volatile than EDT. Can cause modifications to tryptophan residues.[2] |
| Dithiothreitol (DTT) | Aliphatic Dithiol | tert-Butylation. Reduces disulfide bonds. | Water-soluble. Can decompose in strong acid. |
Experimental Protocols
To ensure accurate and reproducible quantification of scavenger effectiveness, detailed and consistent experimental protocols are essential.
Protocol 1: Comparative Analysis of Scavenger Efficacy in Peptide Cleavage
Objective: To quantitatively compare the effectiveness of this compound and other scavengers in preventing side-product formation during the TFA-mediated cleavage of a model peptide containing sensitive residues (e.g., Tryptophan).
Materials:
-
Peptide-resin (e.g., a model peptide like Ac-Trp-Gly-OH synthesized on a suitable resin)
-
Trifluoroacetic acid (TFA), reagent grade
-
This compound (2,4-DMOT)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Dichloromethane (DCM), peptide synthesis grade
-
Cold diethyl ether
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Resin Preparation: Dry the peptide-resin under vacuum for at least 2 hours. Divide the resin into equal, accurately weighed portions (e.g., 25 mg each) into separate reaction vessels.
-
Cleavage Cocktail Preparation: Prepare the following cleavage cocktails (1 mL per 25 mg of resin):
-
Control: 95% TFA, 5% H₂O
-
2,4-DMOT: 95% TFA, 2.5% H₂O, 2.5% 2,4-DMOT
-
TIS: 95% TFA, 2.5% H₂O, 2.5% TIS
-
EDT: 95% TFA, 2.5% H₂O, 2.5% EDT
-
-
Cleavage Reaction: Add the respective cleavage cocktail to each resin portion. Gently agitate the mixtures at room temperature for 2 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.
-
Peptide Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet twice with cold diethyl ether.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Analysis:
-
Dissolve a small, accurately weighed amount of each crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Analyze the samples by reverse-phase HPLC, monitoring at 220 nm and 280 nm.
-
Quantify the percentage of the main product peak and any significant side-product peaks by integrating the peak areas.
-
Confirm the identity of the main product and major side products (e.g., tert-butylated tryptophan) by LC-MS analysis.
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in deprotection and the quantification of scavenger effectiveness.
Caption: General pathway of deprotection and potential for protecting group reattachment.
Caption: Mechanism of carbocation trapping by a scavenger.
Caption: Experimental workflow for the comparative analysis of scavenger effectiveness.
Conclusion
The selection of an appropriate scavenger is a critical parameter in optimizing the outcome of deprotection reactions in chemical synthesis. While traditional scavengers like TIS and EDT are effective in many cases, this guide highlights the performance of this compound as a viable alternative. The provided data, although specific to one peptide, suggests that the choice of scavenger can significantly influence the yield and purity of the final product. For sensitive sequences, a systematic comparison of different scavengers, as outlined in the experimental protocol, is highly recommended to identify the optimal conditions for minimizing protecting group reattachment and maximizing the success of the synthesis. Further research into the broader applicability of this compound across a wider range of protecting groups and peptide sequences will be beneficial to the scientific community.
References
Literature review of 2,4-Dimethoxythiophenol applications in peptide chemistry
While substituted thiophenols are recognized for their catalytic role in peptide chemistry, particularly in native chemical ligation (NCL), a comprehensive review of scientific literature reveals a notable absence of specific applications or comparative studies involving 2,4-dimethoxythiophenol. Researchers, scientists, and drug development professionals exploring novel reagents for peptide synthesis will find limited to no direct data on the performance of this specific electron-rich thiophenol.
Native chemical ligation, a cornerstone technique for the synthesis of large peptides and proteins, often employs thiophenol and its derivatives as catalysts. These catalysts accelerate the crucial transthioesterification step, converting less reactive peptide alkyl thioesters into more reactive aryl thioesters, thereby facilitating the subsequent amide bond formation with an N-terminal cysteine residue. Studies have indicated that the efficacy of substituted thiophenols in this catalytic role is influenced by their electronic properties, with a general preference for those possessing a pKa greater than 6.[1] This principle suggests that electron-donating groups on the aromatic ring could modulate the reactivity and catalytic efficiency of the thiophenol.
Despite the potential for the methoxy groups in this compound to influence its nucleophilicity and catalytic activity, the current body of peer-reviewed literature does not contain specific examples of its use in peptide ligation or synthesis. Consequently, there is a lack of quantitative data, such as reaction yields or kinetic parameters, to objectively compare its performance against more commonly used thiophenol derivatives like thiophenol itself or 4-mercaptophenylacetic acid (MPAA).
The General Role of Thiophenol Derivatives in Native Chemical Ligation
To understand the potential, albeit undocumented, role of this compound, it is pertinent to review the established mechanism of NCL catalysis by aryl thiols.
The above diagram illustrates the catalytic role of an aryl thiol in native chemical ligation. The process begins with a less reactive peptide-alkyl thioester which, in the presence of an aryl thiol catalyst, undergoes transthioesterification to form a more reactive peptide-aryl thioester. This highly reactive intermediate then readily ligates with a peptide fragment bearing an N-terminal cysteine, resulting in the formation of a native peptide bond.
Potential Advantages and Unexplored Avenues
The electron-donating methoxy groups at the 2 and 4 positions of this compound would theoretically increase the nucleophilicity of the sulfur atom. This enhanced nucleophilicity could potentially accelerate the initial thiol-thioester exchange with a peptide-alkyl thioester. However, the leaving group ability of the corresponding thiolate during the subsequent attack by the N-terminal cysteine is also a critical factor. A comprehensive evaluation would be necessary to determine the net effect of these electronic factors on the overall ligation rate and efficiency.
Given the current void in the literature, the application of this compound in peptide chemistry remains a fertile ground for future research. A systematic study comparing its catalytic activity with established thiophenol derivatives would be invaluable. Such a study should focus on:
-
Kinetic analysis: Measuring the rates of both the transthioesterification and the ligation steps.
-
Yield and purity: Quantifying the efficiency of the ligation reaction and the purity of the final peptide product.
-
Scope and limitations: Investigating the performance of this compound with a variety of peptide sequences, including those known to be challenging for ligation.
Conclusion
References
Safety Operating Guide
Proper Disposal of 2,4-Dimethoxythiophenol: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides comprehensive guidance on the safe and compliant disposal of 2,4-Dimethoxythiophenol, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks associated with this hazardous chemical.
This compound is classified as a hazardous substance, presenting potential risks of irritation and harm upon contact.[1][2] Proper handling and disposal are crucial to prevent adverse health effects and environmental contamination. The following procedures are based on established safety protocols for thiophenol derivatives.
I. Immediate Actions and Spill Management
In the event of a spill, immediate and decisive action is required to contain the material and prevent exposure.
Step 1: Evacuate and Ventilate
-
Immediately evacuate non-essential personnel from the affected area.
-
Ensure the area is well-ventilated to disperse any harmful vapors.
Step 2: Personal Protective Equipment (PPE)
-
Before attempting to manage a spill, don appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat or chemical-resistant apron
-
In cases of significant spills or poor ventilation, respiratory protection may be necessary.
-
Step 3: Containment and Absorption
-
For liquid spills, use an inert absorbent material such as sand, silica gel, or a universal binder to soak up the chemical.[3]
-
Do not use combustible materials like sawdust.
-
For solid spills, carefully sweep the material, avoiding dust generation.
Step 4: Collection and Temporary Storage
-
Place the absorbed material or swept solids into a suitable, clearly labeled, and closed container for disposal.[3][4]
-
The container must be compatible with the chemical and properly sealed.
II. Standard Disposal Protocol for Unused or Waste this compound
The disposal of unused or waste this compound must be handled by a licensed and approved waste disposal facility.
Step 1: Segregation and Labeling
-
Keep this compound waste separate from other chemical waste streams to avoid potentially hazardous reactions.
-
The waste container must be clearly and accurately labeled with the chemical name and associated hazards.
Step 2: Storage Pending Disposal
-
Store the sealed waste container in a designated, well-ventilated, and cool area, away from heat, sparks, and open flames.[3]
-
Ensure the storage area is secure and accessible only to authorized personnel.
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) and a complete characterization of the waste.
Step 4: Documentation
-
Maintain detailed records of the waste, including the quantity, date of generation, and disposal manifest. This documentation is essential for regulatory compliance.
III. Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related compounds, providing a quick reference for safety and handling.
| Property | Value | Reference Compounds |
| Molecular Formula | C₈H₁₀O₂S | This compound |
| Molecular Weight | 170.23 g/mol | This compound |
| Boiling Point | 159-160°C at 20 torr | This compound[1] |
| Density | 1.186 g/cm³ at 25°C | This compound[1] |
| Hazard Classification | Irritant, Harmful | Thiophenol Derivatives[1][2] |
| Storage Temperature | Not exceeding 8°C, Keep cool | This compound[1] |
IV. Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 2,4-Dimethoxythiophenol
This guide provides immediate, essential safety and logistical information for handling 2,4-Dimethoxythiophenol in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling, use, and disposal of this compound.
Core Hazards: Based on data for analogous thiophenol compounds, this compound is expected to be harmful if swallowed, in contact with skin, or inhaled.[1][2] It is likely to cause skin and eye irritation and may cause respiratory irritation.[1][3][4] A prominent characteristic of thiophenols is their powerful and unpleasant odor (stench).[1][3][4][5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[6] | Protects against splashes and vapors that can cause serious eye irritation.[1][4] |
| Hand Protection | Double-gloving with nitrile gloves (minimum 5-mil thickness).[6] Change gloves immediately upon contamination. | Provides short-term splash protection. Nitrile has poor resistance to prolonged contact with some aromatic hydrocarbons.[6] |
| Skin and Body Protection | Flame-retardant lab coat, chemical-resistant apron, and closed-toe shoes.[6][7] | Prevents skin contact and protects against potential splashes of the potentially flammable and toxic material.[6] |
| Respiratory Protection | Use only within a certified chemical fume hood. If a fume hood is not available or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is required.[3][6] | Thiophenols can be toxic if inhaled and may cause respiratory irritation.[1][6] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is necessary to ensure safety during the handling of this compound.
1. Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are readily accessible.[3]
-
Prepare all necessary equipment and reagents before handling the compound.
-
Ensure proper ventilation and that all containers are properly labeled.
2. Handling:
-
All manipulations of this compound should be performed within a chemical fume hood to control vapor and odor.
-
Avoid direct contact with skin, eyes, and clothing.[8]
-
Wash hands and any exposed skin thoroughly after handling.[1][3]
3. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][3]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[5]
-
Store away from incompatible materials such as strong oxidizing agents.[3]
Spill and Disposal Plan
Spill Response:
-
Evacuate and Secure: Immediately evacuate the area and restrict access.
-
Ventilate: Ensure adequate ventilation, utilizing the chemical fume hood if the spill is contained within it.
-
Absorb: Wearing the appropriate PPE, cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or commercial sorbent pads.[6]
-
Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[2][6]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.[6]
Disposal Plan:
-
All waste containing this compound must be treated as hazardous waste.[6]
-
Dispose of the chemical and any contaminated materials in sealed, properly labeled containers.[3]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[8]
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
